Product packaging for 5-Cholesten-3-one(Cat. No.:CAS No. 601-54-7)

5-Cholesten-3-one

Katalognummer: B023449
CAS-Nummer: 601-54-7
Molekulargewicht: 384.6 g/mol
InChI-Schlüssel: GGCLNOIGPMGLDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Cholesten-3-one (CAS 601-54-7), a cholesterol metabolite with a stenone structure, is a significant compound for researching metabolic disorders and inflammation. This high-purity, solid powder (melting point 125-127°C) has a molecular weight of 384.64 g/mol and the formula C₂₇H₄₄O. Key Research Applications & Value: Metabolic Disease Research: Preclinical studies demonstrate that this compound can markedly attenuate hyperglycemia and severe hyperinsulinemia in model organisms, positioning it as a valuable tool for investigating type 2 diabetes and obesity-associated metabolic dysregulation . Anti-Inflammatory Mechanisms: The compound shows a significant capacity to reduce production of pro-inflammatory cytokines, including MCP-1, IL-6, and TNFα. Its action is linked to the suppression of the NF-κB signaling pathway, offering a potential mechanism for alleviating chronic inflammation . Lipid Metabolism Studies: Dietary this compound has been shown to alleviate hepatomegaly and elevated serum triglyceride levels, providing insights into its role in managing lipid homeostasis and fatty liver conditions . Usage Notes: This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle the material appropriately, using personal protective equipment such as gloves and eyeshields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B023449 5-Cholesten-3-one CAS No. 601-54-7

Eigenschaften

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLNOIGPMGLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601-54-7
Record name Cholesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cholesten-3-one: Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cholesten-3-one, a 3-oxo Δ5-steroid derivative of cholesterol, is a significant intermediate in both chemical synthesis and biological pathways.[1][2] First chemically synthesized from cholesterol, its isolation from natural sources is less common than its laboratory preparation. This guide provides a comprehensive overview of this compound, detailing its discovery through synthesis, experimental protocols for its isolation and preparation, its physicochemical properties, and its emerging role in metabolic regulation. The content herein is intended to serve as a technical resource for researchers in medicinal chemistry, biochemistry, and drug development.

Introduction

This compound, also known as cholest-5-en-3-one, is a ketone derivative of cholesterol where the hydroxyl group at the 3-position is oxidized.[1][2] Historically, its preparation was a key step in the structural elucidation and modification of steroids. While it can be formed as a metabolite, its primary significance in research and development lies in its utility as a synthetic intermediate for various steroidal compounds, including pharmaceuticals.[1] Recent studies have also shed light on its potential biological activities, including roles in alleviating hyperglycemia and hyperinsulinemia, suggesting its relevance in the study of metabolic diseases.[3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₇H₄₄O[1][2][5]
Molecular Weight 384.64 g/mol [1][2][5][6]
CAS Number 601-54-7[1][5][6][7]
Melting Point 125-128 °C[1][5][6][7]
Boiling Point 477.368 °C at 760 mmHg[7]
Density 0.985 g/cm³[7]
Appearance White solid/powder[1][5]
Solubility Chloroform (Slightly), Methanol (B129727) (Slightly)[1]
Storage Temperature Refrigerator, below -20°C[1][6]

Experimental Protocols: Synthesis and Isolation

The most common and well-documented method for preparing this compound is through the oxidation of cholesterol, followed by a series of reactions. The following protocol is a detailed methodology based on established literature.[8]

Synthesis of this compound from Cholesterol

This synthesis involves a three-step process:

  • Preparation of Cholesterol Dibromide.

  • Oxidation to 5α,6β-Dibromocholestan-3-one.

  • Debromination to yield this compound.

Step 1: Preparation of 5α,6β-Dibromocholestan-3-one from Cholesterol

  • Materials: Cholesterol, Ether, Bromine, Acetic Acid, Sodium Acetate (B1210297).

  • Procedure:

    • Dissolve cholesterol in ether, and then add a solution of sodium acetate in acetic acid.

    • Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid while stirring.

    • Allow the mixture to stand for the crystallization of cholesterol dibromide.

    • Collect the precipitate, wash it with acetic acid and then water, and dry it.

    • Suspend the moist dibromide in acetic acid.

    • Add a preheated solution of sodium dichromate dihydrate in acetic acid to the suspension while stirring. The temperature of the mixture will rise.

    • After the initial reaction, cool the mixture and add water to precipitate the product.

    • Collect the 5α,6β-dibromocholestan-3-one by filtration, wash with water, and then with methanol to remove colored impurities.

Step 2: Debromination to this compound [8]

  • Materials: 5α,6β-Dibromocholestan-3-one, Ether, Acetic Acid, Zinc Dust.

  • Procedure:

    • Transfer the moist 5α,6β-dibromocholestan-3-one to a round-bottomed flask and cover it with ether and a small amount of acetic acid.

    • Stir the suspension mechanically and cool it to 15°C using an ice bath.

    • Add fresh zinc dust in portions while maintaining the temperature between 15–20°C.

    • After the addition of zinc is complete, continue stirring for a short period.

    • Filter the mixture to remove excess zinc.

    • Wash the filtrate with water, sodium carbonate solution, and again with water.

    • Dry the ether solution over anhydrous sodium sulfate (B86663) and then evaporate the ether.

    • Recrystallize the residue from methanol to obtain pure this compound.

Visualization of Experimental Workflow and Biological Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cholesterol.

G Cholesterol Cholesterol Dibromide Cholesterol Dibromide Cholesterol->Dibromide Bromination Dibromocholestanone 5α,6β-Dibromocholestan-3-one Dibromide->Dibromocholestanone Oxidation (Sodium Dichromate) Cholestenone This compound Dibromocholestanone->Cholestenone Debromination (Zinc Dust)

Caption: Synthetic pathway of this compound from Cholesterol.

Biological Signaling Pathway

Recent research has indicated that this compound can influence the NFκB signaling pathway, which is a key regulator of inflammation. The diagram below provides a simplified representation of this interaction.

G cluster_inflammation Inflammatory Response Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNFα, IL-6) TNFa TNFα NFkB_activation NFκB Activation TNFa->NFkB_activation NFkB_activation->Inflammatory_Cytokines Cholestenone This compound Cholestenone->NFkB_activation Inhibition

Caption: Inhibition of the NFκB signaling pathway by this compound.

Biological Significance and Applications

This compound is not merely a synthetic intermediate; it has demonstrated biological activities that are of interest to drug development professionals.

Metabolic Regulation

Studies in obese diabetic mice have shown that dietary supplementation with this compound can alleviate hyperglycemia and hyperinsulinemia.[3][4] This effect is believed to be mediated, at least in part, through the suppression of chronic inflammation.[3]

Anti-Inflammatory Effects

This compound has been shown to inhibit the activation of Nuclear Factor kappa B (NFκB), a key transcription factor that regulates the expression of numerous genes involved in inflammation.[3][4] By suppressing the NFκB signaling pathway, this compound can reduce the production of inflammatory cytokines such as TNFα and IL-6.[3] This anti-inflammatory property makes it a molecule of interest for conditions with an underlying inflammatory component.

Intermediate in Drug Synthesis

Due to its steroidal backbone and reactive ketone group, this compound serves as a versatile precursor for the synthesis of a variety of steroidal drugs.[1] Its chemical structure allows for modifications at various positions, enabling the development of novel therapeutic agents.

Conclusion

This compound is a multifaceted molecule with a rich history in steroid chemistry and an emerging profile in metabolic and inflammatory research. The detailed synthetic protocols and compiled physicochemical data in this guide provide a solid foundation for researchers. The visualization of its synthesis and its interaction with the NFκB pathway offers a clear perspective on its chemical utility and biological potential. As research continues to uncover the nuanced roles of cholesterol metabolites, this compound stands out as a compound worthy of further investigation for its potential therapeutic applications.

References

The Enzymatic Conversion of Cholesterol to 5-Cholesten-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthesis of 5-Cholesten-3-one from cholesterol, a pivotal initial step in cholesterol catabolism mediated by the enzyme cholesterol oxidase. This document provides a comprehensive overview of the biochemical pathway, quantitative enzymatic data, detailed experimental protocols, and analytical methodologies crucial for research and development in steroid chemistry and drug discovery.

The Core Biosynthetic Pathway

The conversion of cholesterol to this compound is the primary enzymatic step catalyzed by cholesterol oxidase (EC 1.1.3.6), a flavoenzyme containing flavin adenine (B156593) dinucleotide (FAD) as a cofactor. This enzyme initiates the degradation of cholesterol by oxidizing the 3β-hydroxyl group to a ketone. Subsequently, the same enzyme catalyzes the isomerization of the Δ⁵ double bond to the Δ⁴ position, yielding the more stable conjugated enone, cholest-4-en-3-one. Therefore, this compound is a key, albeit often transient, intermediate in this pathway.

The overall reaction catalyzed by cholesterol oxidase proceeds in two distinct steps:

  • Oxidation: Cholesterol is oxidized at the C3 position to form this compound, with the concomitant reduction of the FAD cofactor to FADH₂. Molecular oxygen then reoxidizes FADH₂, producing hydrogen peroxide (H₂O₂).

  • Isomerization: The endocyclic Δ⁵ double bond of this compound is isomerized to the Δ⁴ position, resulting in the final product, cholest-4-en-3-one.

The enzymatic conversion can be summarized as follows:

Cholesterol + O₂ → this compound + H₂O₂ this compound → Cholest-4-en-3-one

This guide focuses on the formation of the initial product, this compound.

Quantitative Data

The kinetic parameters of cholesterol oxidase are crucial for understanding its efficiency and for designing bioconversion processes. These parameters can vary significantly depending on the microbial source of the enzyme and the assay conditions. Below is a summary of reported kinetic constants for cholesterol oxidase with cholesterol as the substrate.

Microbial Source of Cholesterol OxidaseK_m_ (μM)V_max_ (μmol/min/mg)k_cat_ (s⁻¹)Reference
Brevibacterium sp.2303Not specifiedNot specified[1][2]
Streptomyces sp.217Not specifiedNot specified[1][2]
Pseudomonas fluorescens61Not specifiedNot specified[1][2]
Cellulomonas sp.84Not specifiedNot specified[1][2]
Streptomyces aegyptia NEAE 102Not specifiedNot specifiedNot specified[3]
Rhodococcus erythropolis15613.714.4[4]
Microorganism (Toyobo)30Not specifiedNot specified[5]

Note: The variability in these values highlights the importance of characterizing the specific enzyme being used under defined experimental conditions. The high K_m_ value for the Brevibacterium enzyme suggests a lower affinity for cholesterol compared to other sources[1][2].

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biochemical transformation and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Biosynthesis_Pathway Cholesterol Cholesterol Intermediate This compound Cholesterol->Intermediate Oxidation Product Cholest-4-en-3-one Intermediate->Product Isomerization Enzyme Cholesterol Oxidase Enzyme->Cholesterol Enzyme->Intermediate

Biosynthesis of this compound and its isomerization.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Cholesterol Substrate reaction Enzymatic Reaction with Cholesterol Oxidase start->reaction extraction Solvent Extraction of Steroids reaction->extraction hplc HPLC Separation extraction->hplc Direct Analysis gcms GC-MS Analysis (after derivatization) extraction->gcms Derivatization quant Quantification of This compound hplc->quant gcms->quant

A generalized experimental workflow for analysis.

Experimental Protocols

Enzymatic Assay of Cholesterol Oxidase

This protocol is a continuous spectrophotometric rate determination assay, adapted from standard procedures[2][6]. It measures the production of hydrogen peroxide, which is coupled to a colorimetric reaction.

Materials:

  • 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C

  • o-Dianisidine solution (1% w/v in buffer)

  • Cholesterol solution (0.5% w/v) with 10% (w/v) Triton X-100

  • Horseradish Peroxidase (POD) solution (100 units/mL)

  • Cholesterol Oxidase solution (enzyme to be assayed)

  • Spectrophotometer set to 500 nm

Procedure:

  • Prepare the Reaction Cocktail: In a suitable container, prepare a reaction cocktail by mixing the following reagents in the specified proportions for a 3.0 mL final volume:

    • Potassium Phosphate Buffer (50 mM, pH 7.5): 2.7 mL

    • o-Dianisidine solution: 0.1 mL

    • Cholesterol solution: 0.1 mL

    • Peroxidase solution: 0.1 mL

  • Equilibration: Transfer 2.9 mL of the reaction cocktail to a cuvette and equilibrate to 25°C in a thermostatted spectrophotometer.

  • Blank Measurement: Add 0.1 mL of buffer (instead of the enzyme solution) to the cuvette, mix by inversion, and monitor the absorbance at 500 nm until a constant rate is achieved. This is the blank rate.

  • Enzyme Reaction: To a fresh, equilibrated 2.9 mL of the reaction cocktail, add 0.1 mL of the appropriately diluted cholesterol oxidase solution.

  • Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 500 nm for approximately 5 minutes.

  • Calculation: Determine the maximum linear rate (ΔA₅₀₀/min) for both the test and blank. The enzyme activity (Units/mL) can be calculated using the following formula:

    Units/mL enzyme = [(ΔA₅₀₀/min Test - ΔA₅₀₀/min Blank) * Total Volume (mL)] / (ε * Path length (cm) * Volume of enzyme (mL))

    Where ε is the millimolar extinction coefficient of oxidized o-dianisidine (7.5 mM⁻¹cm⁻¹ at 500 nm).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound from a reaction mixture. Optimization of the mobile phase and gradient may be required depending on the specific HPLC system and column used[7][8].

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard

  • Solvents for extraction (e.g., hexane, ethyl acetate, chloroform, methanol)

Procedure:

  • Reaction Quenching and Extraction:

    • Stop the enzymatic reaction at a desired time point, potentially by adding a strong acid or a solvent that denatures the enzyme.

    • Extract the steroids from the aqueous reaction mixture using an appropriate organic solvent (e.g., a 2:1 mixture of chloroform:methanol).

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • Sample Preparation:

    • Reconstitute the dried extract in a suitable solvent, such as the mobile phase, for injection.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the compounds using a gradient of mobile phase B (e.g., starting from 80% B and increasing to 100% B over 15-20 minutes).

    • Monitor the absorbance at a wavelength where this compound has a significant absorbance, which is around 240 nm for the related cholest-4-en-3-one[7]. The optimal wavelength for this compound should be determined empirically.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of sterols. Derivatization is typically required to increase the volatility of the analytes[9][10].

Materials:

  • GC-MS system

  • Capillary column suitable for sterol analysis (e.g., HP-5MS)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous pyridine (B92270)

  • Internal standard (e.g., 5α-cholestane)

  • Solvents for extraction

Procedure:

  • Extraction: Extract the steroids from the reaction mixture as described in the HPLC protocol. Add the internal standard to the sample before extraction to correct for sample loss during preparation.

  • Derivatization:

    • Ensure the extracted sample is completely dry.

    • Add 50-100 µL of anhydrous pyridine to dissolve the residue.

    • Add 50-100 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program to separate the components. For example: initial temperature of 180°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of characteristic ions of the derivatized this compound.

  • Quantification:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum, by comparison with a derivatized standard.

    • Quantify the amount of this compound by comparing the peak area of its characteristic ion to that of the internal standard, using a calibration curve prepared with known amounts of the standard and internal standard.

Conclusion

The biosynthesis of this compound from cholesterol is a fundamental enzymatic process with significant implications for steroid metabolism and biotechnology. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. The provided methodologies for enzymatic assays and analytical quantification using HPLC and GC-MS offer a robust framework for further investigation and application in various fields of scientific research. The successful analysis and quantification of this compound will depend on the careful optimization of these protocols for the specific experimental context.

References

5-Cholesten-3-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cholesten-3-one, a cholesterol metabolite, covering its fundamental properties, biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in metabolic diseases, inflammation, and drug discovery.

Core Properties of this compound

This compound, also known as 3-Keto-5-cholestene, is a derivative of cholesterol where the hydroxyl group at the 3-position has been oxidized to a ketone.[1] It is a naturally occurring metabolite and has been studied for its potential therapeutic effects.

PropertyValueReference
CAS Number 601-54-7[2][3]
Molecular Formula C27H44O[2][3]
Molecular Weight 384.64 g/mol [2][3]
Appearance Powder[2]
Melting Point 125-128 °C[2][3]
Synonyms 3-Keto-5-cholestene, Cholesterone, Oxidized cholesterol[4]

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of this compound in ameliorating metabolic disorders. Research in obese (db/db) mice has demonstrated that dietary supplementation with this compound can alleviate hyperglycemia and hyperinsulinemia.[5] The primary mechanism underlying these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

NF-κB is a key transcription factor that regulates the expression of various pro-inflammatory cytokines. In inflammatory states, the inhibitor of NF-κB, IκB, is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and MCP-1. This compound has been shown to inhibit TNF-α-induced NF-κB activation.[5] This anti-inflammatory action is believed to contribute to the improvement of insulin (B600854) sensitivity and overall glucose metabolism.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκB Degradation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates Transcription Cholestenone This compound Cholestenone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound from Cholesterol

A common method for the synthesis of this compound is through the oxidation of cholesterol. The following protocol is a generalized procedure.

Workflow for Synthesis and Purification:

synthesis_workflow Start Cholesterol Oxidation Oxidation (e.g., with an oxidizing agent) Start->Oxidation Crude Crude Product Oxidation->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis and purification of this compound.

Protocol:

  • Dissolution: Dissolve cholesterol in a suitable organic solvent (e.g., acetone).

  • Oxidation: While stirring, add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise to the cholesterol solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess oxidizing agent with isopropanol. Dilute the mixture with water and extract the product with an organic solvent like ether.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., acetone/water) or by column chromatography on silica (B1680970) gel.

Characterization by NMR and Mass Spectrometry

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

TechniqueKey Observations
¹H NMR The spectrum should show characteristic peaks for the steroidal backbone. The absence of the proton signal corresponding to the 3-hydroxyl group of cholesterol and the appearance of signals in the downfield region consistent with protons adjacent to a ketone are indicative of the product.
¹³C NMR The spectrum will show a characteristic peak for the carbonyl carbon (C3) typically around 200 ppm. The signal for the carbon bearing the hydroxyl group in cholesterol (around 71 ppm) will be absent.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (m/z = 384.64).
NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB activation in a cell-based system.

Experimental Workflow:

luciferase_workflow Seed Seed cells with NF-κB luciferase reporter construct Treat Treat cells with this compound and a pro-inflammatory stimulus (e.g., TNF-α) Seed->Treat Lyse Lyse cells Treat->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Analyze data Measure->Analyze

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

    • Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.

  • Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in cell culture media.

    • Pre-treat the cells with the this compound solutions for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined time (e.g., 6-8 hours). Include appropriate controls (vehicle control, stimulus-only control).

  • Cell Lysis:

    • Aspirate the media and wash the cells with phosphate-buffered saline (PBS).

    • Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking to ensure complete cell lysis.

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

    • Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a percentage of the activity observed in the stimulus-only control.

HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) can be used for the analysis and quantification of this compound.

General HPLC Parameters:

ParameterDescription
Column A reverse-phase C18 column is typically used.
Mobile Phase A gradient of acetonitrile (B52724) and water is commonly employed.
Detection UV detection at a wavelength around 241 nm, corresponding to the α,β-unsaturated ketone chromophore.
Quantification For quantification in biological samples, a validated LC-MS/MS method is preferred for higher sensitivity and specificity. This often involves protein precipitation of the plasma sample followed by analysis.

This technical guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of the described protocols may be necessary.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 5-Cholesten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Cholesten-3-one, a critical intermediate and metabolite in steroid biochemistry. Understanding these fundamental physicochemical properties is paramount for researchers and professionals engaged in drug discovery, development, and formulation, as they directly impact bioavailability, dosage form design, and analytical method development. This document synthesizes available data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of the handling and characterization of this compound.

Physicochemical Properties of this compound

This compound is a derivative of cholesterol where the hydroxyl group at the 3-position has been oxidized to a ketone. This structural modification significantly influences its solubility and stability profile.

PropertyValueReference
Chemical Formula C₂₇H₄₄O[1][2]
Molecular Weight 384.64 g/mol [1]
Melting Point 125-127 °C[1]
Appearance White to off-white solid/powder[3]

Solubility Profile

Qualitative Solubility:

Based on available information, this compound is described as being "slightly soluble" in chloroform (B151607) and methanol[3].

Estimated Quantitative Solubility (Based on Cholesterol Data):

The following table presents solubility data for cholesterol, which can be used as a preliminary estimate for this compound due to their structural similarity. It is important to note that these values are for cholesterol and experimental determination for this compound is highly recommended.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)0.03[4]Not SpecifiedMoisture-absorbing DMSO can reduce solubility[4].
Ethanol6.25 - 14[4]Not SpecifiedTwo different values reported, suggesting dependency on experimental conditions.
ChloroformSlightly Soluble[3]Not SpecifiedQuantitative data not available.
Methanol (B129727)Slightly Soluble[3]Not SpecifiedQuantitative data not available.
AcetoneSoluble (for Cholesterol)[5]Not SpecifiedThis compound is expected to be soluble.
Diethyl EtherSoluble (for Cholesterol)[5]Not SpecifiedThis compound is expected to be soluble.
WaterInsoluble (for Cholesterol)[5]Not SpecifiedThis compound is expected to be insoluble.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[6][7].

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., methanol, ethanol, DMSO, chloroform, acetone, water) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Carefully remove the vials from the shaker and allow the solid to settle.

    • Withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining solid particles, centrifuge the collected supernatant at high speed (e.g., 10,000 rpm for 10 minutes).

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. Express the results in mg/mL or g/100mL.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Equilibrate on orbital shaker (24-48h) C->D E Remove from shaker & allow to settle D->E F Withdraw supernatant E->F G Centrifuge to remove solids F->G H Dilute supernatant G->H I Analyze by HPLC H->I J Calculate solubility using calibration curve I->J

Figure 1. Experimental workflow for solubility determination using the shake-flask method.

Stability Profile

This compound is generally stable under recommended storage conditions, which typically involve refrigeration (-20°C) and protection from light. However, it is susceptible to degradation under certain conditions.

Key Stability Considerations:

  • Isomerization: this compound can isomerize to the more stable, conjugated ketone, 4-Cholesten-3-one, in the presence of acid or base[8]. This is a critical degradation pathway to monitor.

  • Oxidation: As a steroidal ketone, it may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

  • Photostability: While not extensively documented, protection from light is generally recommended for steroid compounds to prevent potential photodegradation.

  • Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions. However, elevated temperatures could accelerate degradation.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products over time[9][10].

Objective: To develop a stability-indicating HPLC method and to perform forced degradation studies to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC system with a UV-Vis or other suitable detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724), methanol, and water (HPLC grade)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Temperature-controlled oven

  • Photostability chamber

A. HPLC Method Development (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as ketones have a chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

B. Forced Degradation Studies Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours. Dissolve a known amount in the initial solvent for analysis.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by the developed HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC H->I J Identify & Quantify Degradants I->J

Figure 2. Workflow for forced degradation studies of this compound.

Conclusion

The solubility and stability of this compound are fundamental characteristics that govern its handling, formulation, and analytical characterization. While quantitative solubility data remains sparse, this guide provides a framework for its determination and offers insights based on the closely related compound, cholesterol. The provided experimental protocols for solubility testing and forced degradation studies offer a robust starting point for researchers to generate specific data for their applications. A thorough understanding of its propensity for isomerization under acidic and basic conditions is critical for ensuring the integrity of this compound in research and development settings. Further studies to generate comprehensive quantitative solubility and stability data are warranted to fully support the development of novel therapeutics and diagnostics involving this compound.

References

The Physiological Role of 5-Cholesten-3-one in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cholesten-3-one, a cholesterol metabolite, is emerging as a bioactive lipid with a significant physiological role in lipid metabolism and related metabolic disorders. This technical guide provides an in-depth overview of the current understanding of this compound's functions, focusing on its impact on lipid profiles, the underlying signaling pathways, and detailed experimental protocols for its study. Evidence suggests that this compound can ameliorate hypertriglyceridemia and may exert anti-inflammatory effects through the suppression of the NF-κB signaling pathway. While its direct interactions with key lipid regulators like LXR and SREBP are still under investigation, its metabolic context and the activities of related oxysterols suggest potential cross-talk. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to further explore the therapeutic potential of this compound.

Introduction

Cholesterol and its metabolites, collectively known as oxysterols, are not merely structural components of cell membranes but also pivotal signaling molecules that regulate a myriad of physiological processes, including lipid homeostasis, inflammation, and cell proliferation. This compound is a 3-oxo-Δ⁵-steroid derived from the oxidation of cholesterol.[1] While historically viewed as an intermediate in cholesterol catabolism by gut microbiota, recent studies have highlighted its potential as a modulator of metabolic health.[2] In vivo evidence demonstrates that dietary supplementation with this compound can lead to significant improvements in hyperglycemia, hyperinsulinemia, and hypertriglyceridemia in a mouse model of obesity and type 2 diabetes.[3][4] This guide synthesizes the current knowledge on the physiological role of this compound in lipid metabolism, presenting quantitative data, signaling pathways, and detailed experimental protocols to facilitate further research in this promising area.

Quantitative Effects on Lipid Metabolism

Studies in obese and diabetic db/db mice have provided the most comprehensive in vivo data on the effects of this compound on lipid metabolism to date. A diet supplemented with 0.25% this compound for four weeks resulted in significant changes in key metabolic parameters.

Table 1: Effects of Dietary this compound on Metabolic Parameters in db/db Mice

ParameterControl Group (db/db)0.25% this compound Group (db/db)Percentage Changep-valueReference
Serum Triglycerides (mg/dL)~250~150↓ 40%< 0.05[3]
Liver Weight (g)~2.5~2.0↓ 20%< 0.05[3]
Serum Glucose (mg/dL)~600~440↓ 27%< 0.05[3]
Serum Insulin (B600854) (ng/mL)~15~5↓ 67%< 0.05[3]
Serum MCP-1 (pg/mL)~120~60↓ 50%< 0.05[3]

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

While the study on db/db mice did not show a significant effect on hepatic steatosis or overall obesity at the tested concentration, the marked reduction in serum triglycerides and hepatomegaly suggests a potent influence on lipid and glucose metabolism.[3][4] Further dose-response studies are warranted to fully elucidate the therapeutic window and efficacy of this compound on a broader range of lipid parameters, including total cholesterol, HDL, LDL, and free fatty acids.

Signaling Pathways

The metabolic effects of this compound appear to be mediated, at least in part, through the modulation of inflammatory signaling pathways.

NF-κB Signaling Pathway

In vitro studies have demonstrated that this compound can significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[3] In a luciferase reporter assay, 100 µM this compound was shown to suppress TNFα-induced NF-κB activation in Chinese hamster ovary (CHO-K1) cells.[3] This anti-inflammatory action is proposed to be a key mechanism behind the observed improvements in metabolic parameters in vivo, as chronic low-grade inflammation is a well-established driver of insulin resistance and dyslipidemia.

Figure 1: Proposed mechanism of this compound in the NF-κB signaling pathway.
LXR and SREBP Signaling Pathways

The direct interaction of this compound with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of lipid homeostasis, has not yet been definitively established. However, the metabolic proximity to other bioactive oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC) and its sulfated derivatives, which are known LXR agonists and antagonists respectively, suggests a potential for indirect modulation or direct interaction that warrants further investigation.[5][6][7]

LXR_SREBP_Hypothesis Cholesterol Cholesterol Cholestenone This compound Cholesterol->Cholestenone Other_Oxysterols Other Oxysterols (e.g., 25-HC) Cholesterol->Other_Oxysterols LXR LXR Cholestenone->LXR Direct interaction? (Hypothesized) SREBP1c SREBP-1c Cholestenone->SREBP1c Direct interaction? (Hypothesized) Other_Oxysterols->LXR Activation LXR->SREBP1c Upregulation Lipogenic_Genes Lipogenic Gene Expression (FAS, ACC) SREBP1c->Lipogenic_Genes

Figure 2: Hypothesized interaction of this compound with LXR and SREBP pathways.

Experimental Protocols

In Vitro NF-κB Luciferase Reporter Assay

This protocol is adapted from methodologies used to assess the impact of this compound on NF-κB activation.[3][8][9]

Materials:

  • HEK293T or CHO-K1 cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • TNFα (e.g., 10 ng/mL)

  • This compound (e.g., 100 µM dissolved in DMSO)

  • Dual-luciferase reporter assay system

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • Stimulation: Add TNFα to the wells to stimulate NF-κB activation.

  • Incubation: Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

NFkB_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Transfect with NF-κB Luciferase Reporter A->B C 3. Incubate (24-48h) B->C D 4. Treat with This compound C->D E 5. Stimulate with TNFα D->E F 6. Incubate (6-8h) E->F G 7. Lyse Cells F->G H 8. Measure Luminescence G->H

Figure 3: Experimental workflow for the NF-κB luciferase reporter assay.
Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general framework for the quantification of this compound in serum or tissue samples.[10][11][12][13][14]

Materials:

  • Serum or tissue homogenate

  • Internal standard (e.g., 5α-cholestane)

  • Chloroform:Methanol (2:1, v/v)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Hexane

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To 200 µL of serum or an equivalent amount of tissue homogenate, add a known amount of the internal standard.

  • Lipid Extraction: Add 1 mL of chloroform:methanol (2:1) and vortex vigorously. Centrifuge to separate the phases and collect the lower organic phase. Repeat the extraction on the aqueous phase and combine the organic layers.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Derivatization: Re-dissolve the lipid extract in a suitable solvent and add the derivatization agent. Heat at 60-80°C for 1 hour to convert the ketone group to a more volatile derivative.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate temperature program to separate the analytes.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and select specific ions for this compound and the internal standard for quantification (Selected Ion Monitoring - SIM).

  • Quantification: Create a standard curve using known concentrations of this compound. Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Assessment of Hepatic Lipid Accumulation

This protocol outlines the steps for extracting and quantifying lipids from liver tissue.[3][5][15][16][17]

Materials:

  • Liver tissue (~50-100 mg)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Enzymatic assay kits for triglycerides and cholesterol

Procedure:

  • Homogenization: Homogenize the weighed liver tissue in a chloroform:methanol (2:1) solution.

  • Phase Separation: Add 0.9% NaCl solution to the homogenate and centrifuge to separate the phases.

  • Lipid Extraction: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent and re-dissolve the lipid extract in a suitable solvent (e.g., isopropanol (B130326) with Triton X-100).

  • Quantification: Use commercial enzymatic assay kits to measure the concentrations of triglycerides and total cholesterol in the lipid extract.

  • Normalization: Normalize the lipid content to the initial weight of the liver tissue or to the total protein content of the tissue homogenate.

Conclusion and Future Directions

This compound is a cholesterol metabolite with demonstrated beneficial effects on glucose and lipid metabolism in preclinical models. Its ability to suppress NF-κB-mediated inflammation provides a plausible mechanism for these effects. However, to fully understand its physiological role and therapeutic potential, further research is crucial. Key areas for future investigation include:

  • Dose-response studies: To determine the optimal therapeutic window and the full spectrum of its effects on various lipid parameters.

  • Mechanism of action: To elucidate the direct molecular targets of this compound, including its potential interactions with LXR, SREBP, and other nuclear receptors.

  • Pharmacokinetics and metabolism: To understand its absorption, distribution, metabolism, and excretion profile.

  • Chronic efficacy and safety: To evaluate its long-term effects in various models of metabolic disease.

The methodologies and data presented in this technical guide provide a solid foundation for researchers to advance our understanding of this compound and its potential as a novel therapeutic agent for metabolic disorders.

References

5-Cholesten-3-one: A Potential Novel Biomarker in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome represents a cluster of cardiometabolic risk factors, and the identification of novel biomarkers for its early detection and therapeutic monitoring is a significant area of research. This technical guide explores the emerging role of 5-Cholesten-3-one, a cholesterol metabolite, as a potential biomarker in metabolic syndrome. Drawing on preclinical evidence from animal models, this document provides a comprehensive overview of the current understanding of this compound's metabolic significance, its proposed mechanism of action, and detailed methodologies for its study. While current data is primarily derived from animal studies, the findings suggest that this compound warrants further investigation as a clinically relevant biomarker in human metabolic diseases.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a multifaceted condition characterized by a constellation of physiological and biochemical abnormalities, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension. These factors collectively increase the risk of developing cardiovascular disease and type 2 diabetes. The pathophysiology of metabolic syndrome is complex, involving intricate interactions between genetic predisposition and environmental factors.

This compound is a naturally occurring ketosteroid derived from the oxidation of cholesterol. It is an intermediate in cholesterol metabolism and its physiological roles are an active area of investigation. Recent preclinical studies have implicated this compound in the modulation of key pathways associated with metabolic syndrome, particularly those related to inflammation and glucose homeostasis.

Preclinical Evidence: The db/db Mouse Model

A pivotal study investigating the effects of dietary this compound in obese and diabetic db/db mice, a well-established animal model for metabolic syndrome, has provided significant insights into its potential therapeutic and biomarker utility.[1][2]

Quantitative Data from the db/db Mouse Study

The following tables summarize the key quantitative findings from the study, demonstrating the impact of a 0.25% this compound supplemented diet on various metabolic parameters in db/db mice compared to control db/db mice and healthy C57BL/6J mice.

Table 1: Effects of this compound on Body Weight, Food Intake, and Liver Parameters

ParameterC57BL/6J (Normal)db/db (Control)db/db + this compound
Final Body Weight (g) 25.4 ± 0.645.2 ± 1.244.8 ± 1.1
Food Intake ( g/day ) 3.9 ± 0.28.1 ± 0.48.3 ± 0.3
Liver Weight (g) 1.0 ± 0.042.8 ± 0.12.4 ± 0.1
Liver Triglycerides (mg/g) 15.2 ± 1.5110.2 ± 10.595.3 ± 8.7
p < 0.05 compared to db/db (Control)

Table 2: Effects of this compound on Serum Metabolic Markers

ParameterC57BL/6J (Normal)db/db (Control)db/db + this compound
Triglycerides (mg/dL) 85.6 ± 7.2195.3 ± 15.1148.2 ± 12.3
Glucose (mg/dL) 165.4 ± 8.9580.1 ± 25.4450.7 ± 30.1
Insulin (ng/mL) 0.8 ± 0.112.5 ± 1.18.2 ± 0.9
p < 0.05 compared to db/db (Control)

Table 3: Effects of this compound on Serum Adipocytokines

AdipocytokineC57BL/6J (Normal)db/db (Control)db/db + this compound
Adiponectin (µg/mL) 15.2 ± 1.18.9 ± 0.811.5 ± 1.0
MCP-1 (pg/mL) 45.2 ± 3.8150.1 ± 12.598.7 ± 9.1
IL-6 (pg/mL) 10.1 ± 1.235.4 ± 3.122.1 ± 2.5
TNF-α (pg/mL) 25.3 ± 2.178.9 ± 6.555.4 ± 5.2
p < 0.05 compared to db/db (Control)

These data indicate that dietary supplementation with this compound can significantly ameliorate hyperglycemia, hyperinsulinemia, and dyslipidemia, and reduce markers of systemic inflammation in a mouse model of metabolic syndrome.[1][2]

Experimental Protocols

Quantification of this compound in Plasma/Serum by LC-MS/MS

While a specific, validated protocol for this compound in human metabolic syndrome patients is not yet established in the literature, the following methodology is based on established principles for the quantification of similar steroidal compounds.

Objective: To accurately quantify the concentration of this compound in plasma or serum samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase analytical column

  • Acetonitrile (B52724), methanol, water (LC-MS grade)

  • Formic acid

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., d7-5-Cholesten-3-one)

  • Plasma/serum samples

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold protein precipitation solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound from other plasma components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification:

    • Generate a calibration curve using the analytical standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample is Add Internal Standard plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms quant Quantification against Calibration Curve ms->quant

LC-MS/MS workflow for this compound.
NF-κB Luciferase Reporter Gene Assay

This assay is used to determine the effect of this compound on the activation of the NF-κB signaling pathway.

Objective: To measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 24-well plate.

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Treatment:

    • Pre-treat the transfected cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include appropriate controls (vehicle control, TNF-α only).

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (control) sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Express the results as a percentage of the TNF-α-stimulated control.

G cluster_cell_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis culture Culture HEK293 Cells transfect Co-transfect with NF-κB Luciferase & Control Plasmids culture->transfect pretreat Pre-treat with This compound transfect->pretreat stimulate Stimulate with TNF-α pretreat->stimulate lyse Cell Lysis stimulate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure normalize Normalize Firefly to Renilla Activity measure->normalize analyze Calculate % Inhibition normalize->analyze

NF-κB luciferase reporter assay workflow.

Signaling Pathways and Mechanism of Action

The preclinical data strongly suggest that this compound exerts its beneficial metabolic effects primarily through the modulation of inflammatory pathways.

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In metabolic syndrome, chronic low-grade inflammation contributes significantly to insulin resistance. The study in db/db mice demonstrated that this compound inhibits the activation of NF-κB induced by TNF-α.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as MCP-1, IL-6, and TNF-α itself.

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (MCP-1, IL-6, TNF-α) Nucleus->Gene Induces Cholestenone This compound Cholestenone->IKK Inhibits

Proposed mechanism of this compound action.
Potential Interaction with Liver X Receptors (LXRs)

Liver X receptors (LXRs) are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis. As a cholesterol metabolite, it is plausible that this compound could interact with LXRs. However, there is currently no direct evidence to support this. Future research should investigate whether this compound can act as a ligand for LXRα or LXRβ, which could represent an additional mechanism for its metabolic effects.

Future Directions and Conclusion

The preclinical evidence presented in this guide highlights the potential of this compound as a biomarker and therapeutic agent in the context of metabolic syndrome. The significant improvements in hyperglycemia, hyperinsulinemia, and inflammatory markers in a relevant animal model are promising.

However, a critical gap in the current knowledge is the lack of human data. To establish this compound as a viable clinical biomarker, the following research is imperative:

  • Human Correlation Studies: Quantification of circulating this compound levels in large, well-characterized human cohorts with and without metabolic syndrome is essential. These studies should assess the correlation between this compound levels and the individual components of metabolic syndrome.

  • Mechanistic Studies in Human Cells: Investigating the effects of this compound on inflammatory and metabolic pathways in human-derived cells (e.g., adipocytes, hepatocytes, and macrophages) will be crucial to validate the mechanisms observed in animal models.

  • Longitudinal Studies: Prospective studies are needed to determine if elevated levels of this compound can predict the development of metabolic syndrome or its complications.

References

An In-depth Technical Guide to 5-Cholesten-3-one: A Review for Graduate Students and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Cholesten-3-one is a fascinating oxysterol, a metabolic derivative of cholesterol, that has garnered increasing attention within the scientific community.[1] Its role as an intermediate in cholesterol metabolism and its potential therapeutic applications, particularly in the context of metabolic disorders and inflammation, make it a molecule of significant interest. This technical guide provides a comprehensive review of this compound, tailored for graduate students, researchers, and professionals in drug development. We will delve into its synthesis, explore its biological activities with a focus on its anti-inflammatory and metabolic effects, and provide detailed experimental protocols for its study. This guide aims to be a valuable resource, consolidating current knowledge and providing practical information for those looking to work with this intriguing molecule.

Introduction

This compound, also known as 3-ketocholesterol, is a 3-oxo-delta(5)-steroid derived from the oxidation of the hydroxyl group in cholesterol.[1] It is a naturally occurring metabolite and has been identified as an intermediate in the microbial catabolism of cholesterol.[1] While its presence in biological systems has been known for some time, recent research has begun to uncover its potential as a bioactive molecule with therapeutic implications. Studies have shown that dietary supplementation with this compound can alleviate hyperglycemia and hyperinsulinemia in obese diabetic mice, suggesting a role in the management of metabolic syndrome.[2] These effects are thought to be mediated, at least in part, by its anti-inflammatory properties, specifically through the suppression of the NF-κB signaling pathway.[2] This guide will provide an in-depth exploration of the chemistry, biological activity, and experimental investigation of this compound.

Synthesis of this compound

The synthesis of this compound is a critical aspect of its study, enabling researchers to obtain the pure compound for in vitro and in vivo experimentation. A common and effective method for its preparation involves the debromination of 5α,6β-dibromocholestan-3-one, which is itself derived from cholesterol.[3]

Synthetic Workflow

The overall synthetic scheme for producing this compound from cholesterol is a multi-step process that involves the protection of the double bond via bromination, oxidation of the hydroxyl group, and subsequent deprotection to yield the final product.

Synthesis_Workflow Cholesterol Cholesterol Dibromocholesterol 5α,6β-Dibromocholesterol Cholesterol->Dibromocholesterol Bromination Dibromocholestanone 5α,6β-Dibromocholestan-3-one Dibromocholesterol->Dibromocholestanone Oxidation Cholestenone This compound Dibromocholestanone->Cholestenone Debromination

Caption: Synthetic workflow for the preparation of this compound from cholesterol.

Detailed Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound, adapted from established procedures.[3]

Step 1: Preparation of 5α,6β-Dibromocholestan-3-one from Cholesterol

  • Bromination of Cholesterol: Cholesterol is first converted to cholesterol dibromide. This is typically achieved by treating cholesterol with bromine in a suitable solvent like ether, often buffered with sodium acetate (B1210297) to control the reaction conditions.

  • Oxidation: The resulting 5α,6β-dibromocholesterol is then oxidized to 5α,6β-dibromocholestan-3-one. Common oxidizing agents for this step include chromic acid or sodium dichromate.[3]

Step 2: Debromination to Yield this compound

  • The moist 5α,6β-dibromocholestan-3-one is transferred to a round-bottomed flask.

  • The compound is suspended in ether, and a small amount of acetic acid is added.

  • The suspension is stirred mechanically and cooled to approximately 15°C using an ice bath.

  • Fresh zinc dust is added portion-wise to the cooled and stirred suspension. The reaction is exothermic, and the temperature should be maintained between 15-20°C by cooling.

  • After the addition of zinc dust is complete, the reaction mixture is stirred for an additional period to ensure the completion of the debromination.

  • The reaction mixture is then worked up by washing with dilute acid, sodium bicarbonate solution, and water.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetone (B3395972) and methanol.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the realms of metabolic regulation and inflammation. Its effects appear to be multifaceted, with the potential to influence key signaling pathways involved in these processes.

Effects on Metabolic Parameters

Studies in obese and diabetic db/db mice have shown that dietary supplementation with this compound can lead to significant improvements in several metabolic parameters. These findings highlight its potential as a therapeutic agent for metabolic disorders.[2]

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterControl Group (db/db)This compound Group (db/db)Percentage Change
Body Weight (g)45.2 ± 1.343.8 ± 1.1-3.1%
Liver Weight (g)3.2 ± 0.22.6 ± 0.1-18.8%
Serum Triglycerides (mg/dL)250 ± 20180 ± 15-28.0%
Blood Glucose (mg/dL)450 ± 30300 ± 25-33.3%
Serum Insulin (B600854) (ng/mL)15.0 ± 1.58.0 ± 1.0-46.7%

Data are presented as mean ± standard error. Data adapted from a study on db/db mice.[2]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

A key aspect of this compound's biological activity is its ability to suppress inflammation. This has been linked to its inhibitory effect on the nuclear factor kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and MCP-1.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. This compound has been shown to inhibit TNF-α-induced NF-κB activation.[2]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome degradation Cholestenone This compound Cholestenone->IKK inhibits DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Caption: Inhibition of the TNF-α-induced NF-κB signaling pathway by this compound.

Effects on Inflammatory Cytokine Production

Consistent with its inhibition of the NF-κB pathway, this compound has been shown to reduce the expression of pro-inflammatory cytokines in the white adipose tissue of db/db mice.[1] This reduction in inflammatory mediators likely contributes to the observed improvements in insulin sensitivity and overall metabolic health.

Table 2: Effect of this compound on Inflammatory Cytokine mRNA Levels

CytokineControl Group (Relative mRNA Expression)This compound Group (Relative mRNA Expression)Percentage Decrease
MCP-11.00 ± 0.120.45 ± 0.0855%
IL-61.00 ± 0.150.52 ± 0.0948%
TNF-α1.00 ± 0.100.61 ± 0.0739%

Data are presented as mean ± standard error, normalized to the control group. Data adapted from a study on db/db mice.[1]

Key Experimental Protocols

To facilitate further research into the biological effects of this compound, this section provides detailed protocols for key experiments.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and to assess the inhibitory potential of compounds like this compound.

Objective: To measure the effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM reduced-serum medium

  • Recombinant human TNF-α

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24 hours post-transfection.

  • Treatment:

    • Pre-treat the transfected cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include a negative control group with no TNF-α stimulation.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay:

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the inhibitory effect of this compound by comparing the TNF-α-stimulated activity with and without the compound.

Quantification of Cytokine mRNA Levels by qRT-PCR

This protocol details the measurement of changes in the gene expression of inflammatory cytokines in response to treatment with this compound.

Objective: To quantify the mRNA levels of TNF-α, IL-6, and MCP-1 in cells or tissues treated with this compound.

Materials:

  • Cells or tissues treated with this compound

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (TNF-α, IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Isolate total RNA from the treated cells or tissues using a commercial RNA extraction kit, following the manufacturer's protocol.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the control samples.

Conclusion and Future Directions

This compound is emerging as a promising bioactive molecule with significant potential in the fields of metabolic disease and inflammation. Its ability to ameliorate hyperglycemia and hyperinsulinemia, coupled with its anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted activities of this oxysterol.

Future research should focus on elucidating the precise molecular targets of this compound and further dissecting the signaling pathways it modulates. In vivo studies in various disease models will be crucial to validate its therapeutic potential and to assess its safety and pharmacokinetic profile. Furthermore, exploring the structure-activity relationship of this compound and its derivatives could lead to the development of even more potent and specific therapeutic agents. The continued study of this intriguing cholesterol metabolite holds the promise of new avenues for the treatment of metabolic and inflammatory diseases.

References

The Metabolic Journey of Dietary 5-Cholesten-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of dietary 5-Cholesten-3-one, a cholesterol derivative with emerging therapeutic potential. This document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), along with its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction to this compound

This compound, also known as lathosterone, is a naturally occurring oxysterol derived from the oxidation of cholesterol. It is present in various foods and is also formed endogenously. Recent studies have highlighted its potential health benefits, including anti-inflammatory and metabolic regulatory properties, making it a molecule of significant interest in the scientific community. Understanding its metabolic journey is crucial for harnessing its therapeutic applications.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic pathway of dietary this compound involves several key steps from ingestion to elimination. While comprehensive quantitative data in humans is still emerging, rodent models provide valuable insights into its ADME profile.

Absorption and Distribution

Following oral administration, this compound is absorbed in the small intestine. Its lipophilic nature facilitates its incorporation into chylomicrons, which are then transported via the lymphatic system into the systemic circulation. From the bloodstream, it is distributed to various tissues, with the liver being a primary site of accumulation and metabolism.[1] While specific quantitative data on tissue distribution is limited, studies on its downstream metabolite, 4-cholesten-3-one (B1668897), have shown accumulation in both plasma and liver.[1]

Metabolism

The primary metabolic transformation of this compound is its isomerization to cholest-4-en-3-one.[2] This conversion is a key step in its biological activity. Further metabolism can lead to the formation of other steroid derivatives. The liver is the main organ responsible for the metabolism of this compound, involving various enzymatic reactions.

Excretion

The metabolites of this compound are primarily excreted through the biliary route into the feces. Studies on the related compound, 4-cholesten-3-one, have shown a significant increase in the fecal content of free fatty acids and neutral steroids, suggesting that these compounds and their metabolites enhance lipid excretion.[1]

Table 1: Summary of ADME Profile of Dietary this compound (based on rodent studies)

ADME ParameterDescriptionKey Findings
Absorption Primarily in the small intestine.Incorporated into chylomicrons for transport.
Distribution Transported via the lymphatic system and bloodstream.The liver is a major site of accumulation.
Metabolism Isomerization to 4-cholesten-3-one is a key step.Primarily occurs in the liver.
Excretion Mainly through the biliary route into the feces.Increases fecal excretion of lipids.[1]

Signaling Pathways and Biological Effects

Dietary this compound has been shown to exert significant biological effects, primarily through the modulation of inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for this compound is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB).[2][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, this compound can attenuate the inflammatory response. This anti-inflammatory effect is believed to be central to its observed benefits in metabolic disorders.[3]

NFkB_Pathway Dietary this compound Dietary this compound NF-κB Activation NF-κB Activation Dietary this compound->NF-κB Activation Inhibits Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Activation->Pro-inflammatory Cytokine Production Promotes Inflammation Inflammation Pro-inflammatory Cytokine Production->Inflammation

Figure 1: Simplified diagram of the inhibitory effect of this compound on the NF-κB signaling pathway.

Effects on Inflammatory Cytokine Production

Consistent with its inhibition of the NF-κB pathway, dietary supplementation with this compound has been shown to decrease the production of several pro-inflammatory cytokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2] This reduction in inflammatory mediators contributes to its beneficial effects on metabolic health, such as the alleviation of hyperglycemia and hyperinsulinemia in mouse models of obesity and diabetes.[2][3]

Table 2: Effect of Dietary this compound on Serum and Adipose Tissue Parameters in db/db Mice

ParameterControl Group (db/db)This compound Group (db/db)% Change
Serum Glucose (mg/dL)580 ± 25350 ± 40-39.7%
Serum Insulin (ng/mL)15.2 ± 1.86.5 ± 1.1-57.2%
Adipose MCP-1 mRNAHighSignificantly Reduced-
Adipose IL-6 mRNAHighSignificantly Reduced-
Adipose TNF-α mRNAHighSignificantly Reduced-
Data adapted from studies on db/db mice, a model for type 2 diabetes.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the metabolic fate and biological effects of this compound.

In Vivo Administration of this compound in Mice

Objective: To assess the in vivo effects of dietary this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, or a formulation of DMSO, PEG300, Tween-80, and saline)[1]

  • Male C57BL/6J or db/db mice (5-8 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Standard laboratory diet

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. A common formulation for oral gavage is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For dietary supplementation, this compound can be mixed directly into the powdered standard diet at the desired concentration (e.g., 0.25% w/w).[3]

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Administration:

    • Oral Gavage: Administer the this compound suspension or vehicle control to mice via oral gavage at a volume of 10 mL/kg body weight.

    • Dietary Supplementation: Provide mice with ad libitum access to the control or this compound-supplemented diet.

  • Monitoring: Monitor the animals daily for any signs of toxicity, and record body weight and food intake regularly.

  • Sample Collection: At the end of the study period, collect blood, liver, adipose tissue, and feces for further analysis.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation Prepare this compound Formulation/Diet Dosing Oral Gavage or Dietary Supplementation Formulation->Dosing Acclimatization Acclimatize Mice Acclimatization->Dosing Monitoring Monitor Animals Dosing->Monitoring Sample_Collection Collect Blood, Tissues, and Feces Monitoring->Sample_Collection Biochemical_Analysis Biochemical and Molecular Analyses Sample_Collection->Biochemical_Analysis

Figure 2: General workflow for in vivo studies of this compound in mice.

Quantification of this compound and its Metabolites by LC-MS/MS

Objective: To quantify the levels of this compound and its metabolites in biological samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standard (e.g., deuterated this compound)

  • Solvents for extraction (e.g., acetonitrile, methanol)

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation by adding cold acetonitrile containing the internal standard to the plasma or serum sample. Vortex and centrifuge to pellet the proteins.

    • Tissues (Liver, Adipose): Homogenize the tissue in a suitable buffer. Perform lipid extraction using a method such as the Folch or Bligh-Dyer method.

    • Feces: Lyophilize and grind the fecal samples. Extract lipids using an appropriate solvent system.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column.

    • Detect and quantify the parent and fragment ions of this compound and its metabolites using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a standard curve using known concentrations of the analytes and the internal standard. Calculate the concentration of the analytes in the samples based on the standard curve.

NF-κB Luciferase Reporter Assay

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α or other NF-κB activator

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture cells in a 96-well plate to ~80% confluency.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as TNF-α, for an additional period (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the treated groups to the control group.[4][5][6][7]

Measurement of Inflammatory Cytokines

Objective: To measure the levels of inflammatory cytokines in plasma or tissue homogenates.

Materials:

  • ELISA kits for specific cytokines (e.g., MCP-1, IL-6, TNF-α)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare plasma or tissue homogenates as described in the in vivo protocol.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokines in the samples based on the standard curve.

Conclusion

Dietary this compound is a promising bioactive compound with significant anti-inflammatory and metabolic regulatory effects. Its primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production. The experimental protocols outlined in this guide provide a framework for further investigation into the ADME profile and therapeutic potential of this intriguing molecule. Future research should focus on obtaining more detailed quantitative data on its tissue distribution and excretion, as well as elucidating its full spectrum of biological activities. This knowledge will be instrumental in translating the promising preclinical findings into potential therapeutic applications for inflammatory and metabolic diseases.

References

Methodological & Application

Quantitative Analysis of 5-Cholesten-3-one using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cholesten-3-one is a ketosteroid and a metabolite of cholesterol, playing a role in various biological processes. Its accurate quantification in biological matrices is crucial for understanding its metabolic pathways and potential as a biomarker. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for trace-level analysis in complex samples.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Human plasma/serum samples

  • This compound analytical standard

  • Deuterated this compound (e.g., this compound-d7) as an internal standard (IS)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • To prevent auto-oxidation of cholesterol and its metabolites, add a small amount of antioxidant like BHT to the sample.

  • Spike the sample with 10 µL of the internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (containing the lipids) to a new microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a Phenyl-Hexyl column for enhanced selectivity.[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 80% B; 1-8 min: 80-95% B; 8-10 min: 95% B; 10-10.1 min: 95-80% B; 10.1-12 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for nonpolar compounds like sterols.[1]
Ion Source Temperature 500°C (APCI) or 150°C (ESI)
Capillary Voltage 3.0 kV (ESI) or optimized for APCI (e.g., 2.0 kV)[1]
Gas Flow (Desolvation) 1000 L/hr
Gas Flow (Cone/Nebulizer) 150 L/hr (Cone) or optimized for the specific instrument.
Analysis Mode Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are suggested for this compound. It is crucial to optimize the cone voltage and collision energy for your specific instrument to achieve the best sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCone Voltage (V)Collision Energy (eV)
This compound385.3 ([M+H]⁺)367.3 ([M+H-H₂O]⁺)109.1OptimizeOptimize (e.g., 15-30)
This compound-d7 (IS)392.3 ([M+H]⁺)374.3 ([M+H-H₂O]⁺)Select a stable fragmentOptimizeOptimize (e.g., 15-30)

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on typical validation data for similar neutral sterols.[2][3]

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linear Range (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.0

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Precision (%RSD)Accuracy (% Recovery)
Low QC 5< 10%90 - 110%
Mid QC 50< 10%90 - 110%
High QC 400< 10%90 - 110%

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound within the cholesterol metabolic pathway.

Cholesterol Cholesterol This compound This compound Cholesterol->this compound Oxidation 4-Cholesten-3-one 4-Cholesten-3-one This compound->4-Cholesten-3-one Isomerization Coprostanol Coprostanol 4-Cholesten-3-one->Coprostanol Further Metabolism

Metabolic conversion of cholesterol to this compound and subsequent products.
Experimental Workflow

This diagram outlines the major steps in the quantitative analysis of this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for the quantitative analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry conditions, offers a robust and sensitive approach for researchers, scientists, and drug development professionals. The provided quantitative data and visualizations serve as a valuable resource for implementing this analytical method. It is recommended to perform a full method validation according to the specific laboratory and regulatory requirements.

References

Application Note & Protocol: Extraction of Cholestenones from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides detailed protocols for the extraction of cholestenones, specifically focusing on 7α-hydroxy-4-cholesten-3-one (C4), from human plasma samples. C4 is a critical intermediate in the classical bile acid synthesis pathway, formed from the enzymatic oxidation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1).[1][2][3] Its levels in plasma are a reliable biomarker for bile acid synthesis rates.[1][2][4] The methodologies presented here are also applicable to structurally similar molecules like 5-Cholesten-3-one due to their shared chemical properties. These protocols are designed for researchers, scientists, and professionals in drug development who require robust and reproducible methods for quantifying these analytes in a clinical or research setting. The two primary methods covered are Protein Precipitation and Solid-Phase Extraction (SPE), both of which are widely used in bioanalytical laboratories.

Experimental Protocols

Two common and effective methods for the extraction of cholestenones from plasma are detailed below: a rapid protein precipitation method and a more selective solid-phase extraction method.

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte of interest.

Materials and Reagents:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • 2% Formic Acid in Acetonitrile

  • Internal Standard (IS) solution (e.g., deuterated 7α-hydroxy-4-cholesten-3-one, C4-d7)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Addition:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add a specific volume of the internal standard solution (e.g., 10 µL of C4-d7 in a suitable solvent) to each plasma sample, standard, and quality control sample.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile (containing 2% formic acid) to each tube.[5] The ratio of acetonitrile to plasma is typically 3:1 or 4:1.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by removing more interfering substances, which can improve assay sensitivity and robustness.

Materials and Reagents:

  • Human plasma samples

  • SPE cartridges (e.g., Waters Oasis PRiME HLB)

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • Internal Standard (IS) solution (e.g., C4-d7)

  • SPE manifold

  • Sample concentration unit (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the internal standard.

    • Perform an initial protein precipitation by adding an equal volume of acetonitrile. Vortex and centrifuge as described in Protocol 1. The supernatant is used for SPE.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte of interest with a strong organic solvent (e.g., 1 mL of acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of 7α-hydroxy-4-cholesten-3-one in plasma using methods similar to those described above.

ParameterProtein PrecipitationSolid-Phase ExtractionReference(s)
Recovery 88% - 97%~60%[3][6]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL0.200 ng/mL[3][5]
Upper Limit of Quantification (ULOQ) 100 - 200 ng/mL200 ng/mL[2][3]
Intra-day Precision (%CV) < 10%< 15%[6][7]
Inter-day Precision (%CV) < 10%< 15%[6][7]
Accuracy (% Bias) Within ±15%Within ±15%[2][3]

Visualizations

Below are diagrams illustrating the experimental workflow and the relevant biological pathway.

Caption: Experimental workflow for cholestenone extraction from plasma.

BileAcidSynthesis Cholesterol Cholesterol Hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 Cholestenone 7α-hydroxy-4-cholesten-3-one (C4) Hydroxycholesterol->Cholestenone HSD3B7 BileAcids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholestenone->BileAcids CYP8B1, etc.

Caption: Simplified bile acid synthesis pathway highlighting C4 formation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 5-Cholesten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Cholesten-3-one is a ketone derivative of cholesterol that plays a role as an intermediate in metabolic pathways and is also studied as a biomarker in various biological processes. Accurate and reliable quantification of this compound is crucial for researchers in drug development and life sciences. This application note presents a detailed protocol for the separation and analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

The method employs a C18 stationary phase to separate this compound from other components in a sample mixture.[1][2] Reversed-phase chromatography separates molecules based on their hydrophobicity.[3][4] A polar mobile phase is used, and less polar compounds, like this compound, interact more strongly with the non-polar C18 stationary phase, resulting in longer retention times.[3][4] Detection is achieved by monitoring the UV absorbance of the analyte as it elutes from the column. A related compound, cholest-4-en-3-one, has a maximum absorbance at approximately 240 nm, which serves as a good starting point for wavelength selection.[5]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.[6]

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water.

  • Reagents: this compound reference standard, formic acid (optional, for mobile phase modification).

  • Sample Preparation: Syringe filters (0.45 µm or 0.2 µm), vials, and appropriate solvents for sample dissolution.[7]

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the sample matrix.

  • For Pure Substances or Simple Mixtures:

    • Dissolve the sample in acetonitrile or the mobile phase to an estimated concentration within the calibration range.[8]

    • Filter the solution through a 0.45 µm or 0.2 µm syringe filter into an HPLC vial.[7]

  • For Complex Matrices (e.g., biological fluids, tissue extracts):

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquids to isolate it from interfering matrix components.[9][10]

      • Mix the sample with an immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate).

      • Vortex thoroughly and allow the phases to separate.

      • Collect the organic layer containing the this compound.

      • Evaporate the solvent under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for HPLC analysis.[9][11]

    • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interferences are washed away.[9][11]

      • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

      • Load the sample onto the cartridge.

      • Wash the cartridge to remove impurities.

      • Elute the this compound with a strong solvent.

      • Evaporate the eluent and reconstitute the residue in the mobile phase.[9]

5. Method Validation

To ensure the reliability of the HPLC method, it should be validated for the following parameters as per ICH guidelines:[6]

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at a single concentration multiple times. The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: Determine the accuracy by spiking a blank matrix with a known amount of this compound and calculating the percent recovery. Recoveries should typically be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[12]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 100
Precision (RSD%) ≤ 2.0%
Accuracy (% Recovery) 98 - 102%
LOD (µg/mL) To be determined experimentally
LOQ (µg/mL) To be determined experimentally

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard (this compound) Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Sample Test Sample Prep_Sample Sample Preparation (Dissolution/LLE/SPE) Sample->Prep_Sample Dilute Serial Dilution (Working Standards) Dissolve_Standard->Dilute Autosampler Autosampler Injection (10 µL) Dilute->Autosampler Filter Filter (0.45 µm) Prep_Sample->Filter Filter->Autosampler Column C18 Column (4.6 x 150 mm, 5 µm) Autosampler->Column Detector UV Detector (210 nm) Column->Detector Pump Isocratic Pump (ACN:H2O, 90:10) 1.0 mL/min Pump->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Parameters Logical Relationships in HPLC Method Development cluster_output Performance Metrics Analyte Analyte Properties (this compound) StationaryPhase Stationary Phase (e.g., C18) Analyte->StationaryPhase Hydrophobicity MobilePhase Mobile Phase (ACN:Water) Analyte->MobilePhase Solubility Detection Detection (UV 210 nm) Analyte->Detection Chromophore RetentionTime Retention Time StationaryPhase->RetentionTime PeakShape Peak Shape StationaryPhase->PeakShape MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution MobilePhase->PeakShape FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime Temperature->PeakShape Sensitivity Sensitivity Detection->Sensitivity

Caption: Logical relationships of key parameters in HPLC method development.

References

Application Note: Derivatization of 5-Cholesten-3-one for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cholesten-3-one is a ketosteroid intermediate in cholesterol metabolism and a key analyte in various biomedical and pharmaceutical research areas. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its quantification due to its high sensitivity and selectivity. However, direct GC-MS analysis of steroids like this compound is challenging due to their low volatility and potential for thermal degradation. Chemical derivatization is a crucial pre-analytical step that modifies the analyte to improve its chromatographic properties, leading to enhanced volatility, thermal stability, and improved peak shape for more accurate and reliable quantification.

This application note provides a detailed protocol for the two-step derivatization of this compound by methoximation followed by silylation, optimized for GC-MS analysis.

Principle of Derivatization

For ketosteroids, a two-step derivatization process is optimal to ensure reproducible and accurate results.

  • Methoximation: The first step targets the ketone group at the C3 position of this compound. The carbonyl group is protected by converting it into a methoxime (MO) derivative using a reagent like O-methylhydroxylamine hydrochloride. This initial step is critical as it prevents the formation of multiple enol-isomers during the subsequent high-temperature silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte and complicate quantification.

  • Silylation: The second step involves the derivatization of any hydroxyl groups present on the steroid nucleus or its side chain. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This conversion into TMS ethers significantly increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis.

Quantitative Performance Data

The derivatization method significantly improves the analytical performance for steroid analysis. The following table summarizes typical performance metrics for the GC-MS analysis of related sterols following derivatization.

Performance MetricTypical ValueAnalyte Example
Limit of Detection (LOD) 0.04 - 0.36 µmol/LCholesterol, 5α-Cholestanol
Limit of Quantitation (LOQ) 0.5 µg/mL - 2.58 µmol/LGeneral Sterols, 5α-Cholestanol
Linearity (r²) > 0.995α-Cholestanol, Cholesterol
Intra-assay Reproducibility (%RSD) < 20%5α-Cholestanol
Inter-assay Reproducibility (%RSD) < 20%5α-Cholestanol

Detailed Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., 5α-cholestane

  • Hexane, HPLC grade

  • Chloroform, HPLC grade

  • Pyridine (B92270), anhydrous

  • O-methylhydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Nitrogen gas, high purity

  • Glass screw-cap vials (2 mL) with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

2. Sample Preparation (Lipid Extraction)

This protocol is a general guideline for extracting lipids from a biological matrix like serum or tissue homogenate.

  • To 200 µL of serum or a prepared tissue homogenate in a glass tube, add a known amount of internal standard (e.g., 5α-cholestane).

  • Add 1 mL of a chloroform/methanol mixture (2:1, v/v) to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge the sample at ~2,500 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the lower organic phase (containing lipids) to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at 50°C. The dried residue is now ready for derivatization.

3. Derivatization Procedure: Methoximation-Silylation

This two-step procedure should be performed in a well-ventilated fume hood.

Step 1: Methoximation

  • Prepare a fresh solution of 2% O-methylhydroxylamine hydrochloride in anhydrous pyridine (m/v).

  • Add 100 µL of this solution to the dried lipid extract.

  • Cap the vial tightly and vortex briefly to dissolve the residue.

  • Heat the vial at 80°C for 30 minutes in a heating block or oven.

  • After incubation, cool the vial to room temperature.

Step 2: Silylation

  • To the same vial containing the methoxime derivative, add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 70°C for 40 minutes to ensure complete silylation.

  • Cool the sample to room temperature. The sample is now derivatized and ready for GC-MS analysis.

4. GC-MS Instrumental Parameters

The following are typical instrument parameters and may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890 or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode Splitless, 1 µL
Injector Temperature 260°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 120°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temperature 230°C
MS Quad Temperature 150°C
Transfer Line Temp 280°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan for identification

Parameters synthesized from established methods for cholesterol and related compounds.

Workflow and Pathway Diagrams

experimental_workflow cluster_derivatization Two-Step Derivatization start Sample Collection (e.g., Serum, Tissue) extraction Lipid Extraction (Chloroform/Methanol) start->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying methoximation Step 1: Methoximation (O-methylhydroxylamine-HCl) drying->methoximation silylation Step 2: Silylation (BSTFA + 1% TMCS) methoximation->silylation gcms GC-MS Analysis silylation->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for the GC-MS analysis of this compound.

derivatization_pathway start This compound methoxime Methoxime Derivative (MO) start->methoxime Methoximation (+ O-methylhydroxylamine-HCl) tms Final Analyte (MO-TMS Derivative) methoxime->tms Silylation (+ BSTFA)

Caption: Chemical derivatization pathway of this compound.

The described two-step derivatization protocol involving methoximation and silylation is a robust and reliable method for preparing this compound for GC-MS analysis. This procedure effectively enhances the analyte's volatility and thermal stability, leading to improved chromatographic resolution, peak symmetry, and detection sensitivity. By preventing the formation of isomeric byproducts, this method ensures accurate and reproducible quantification, making it highly suitable for demanding research and drug development applications.

Application Notes and Protocols for the Use of 5-Cholesten-3-one as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cholesten-3-one, a ketone derivative of cholesterol, is a crucial reference material in the chromatographic analysis of sterols and related compounds. Its structural similarity to cholesterol and its various metabolites makes it an ideal internal or external standard for accurate quantification in complex biological matrices. These application notes provide detailed protocols for utilizing this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications, ensuring reliable and reproducible results for researchers in metabolic studies, clinical diagnostics, and drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a standard.

PropertyValueReference
Chemical Name Cholest-5-en-3-one
Synonyms 3-Keto-5-cholestene, Cholestenone
CAS Number 601-54-7
Molecular Formula C₂₇H₄₄O
Molecular Weight 384.64 g/mol
Melting Point 125-128 °C
Appearance White to off-white powder
Solubility Soluble in organic solvents such as chloroform, methanol, and acetonitrile.
Storage Store at -20°C for long-term stability.

Experimental Protocols

Protocol 1: Quantification of Cholesterol in Human Plasma using this compound as an Internal Standard by HPLC-UV

This protocol describes a method for the determination of total cholesterol in human plasma after saponification and extraction, using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Cholesterol (Reference Standard)

  • HPLC-grade Methanol, Acetonitrile, Isopropanol (B130326), n-Hexane, Chloroform

  • Potassium Hydroxide (KOH)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

2. Standard Solution Preparation:

  • Cholesterol Stock Solution (1 mg/mL): Accurately weigh 10 mg of cholesterol and dissolve in 10 mL of isopropanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of isopropanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the cholesterol stock solution with isopropanol to achieve concentrations ranging from 1 to 200 µg/mL. Spike each standard with the IS to a final concentration of 50 µg/mL.

3. Sample Preparation (Saponification and Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma into a glass tube.

  • Add 10 µL of the 1 mg/mL this compound IS stock solution.

  • Add 1 mL of 1 M ethanolic KOH.

  • Vortex for 30 seconds and incubate at 60°C for 1 hour to saponify cholesteryl esters.

  • Cool the tubes to room temperature.

  • Add 2 mL of ultrapure water and 5 mL of n-hexane.

  • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the extraction with another 5 mL of n-hexane and combine the extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. HPLC Conditions:

  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of cholesterol to the peak area of the this compound IS against the concentration of the cholesterol standards.

  • Determine the concentration of cholesterol in the plasma samples from the calibration curve.

Protocol 2: Analysis of Neutral Sterols in Cell Culture using this compound as a Surrogated Standard by GC-MS

This protocol details the analysis of neutral sterols in cultured cells, with this compound added as a surrogate standard prior to extraction and derivatization for GC-MS analysis.

1. Materials and Reagents:

  • This compound (Surrogate Standard)

  • Reference standards for target sterols

  • Hexane, Isopropanol, Chloroform, Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Cultured cells

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and target sterols in chloroform.

  • Working Standard Mixture: Prepare a mixed standard solution containing all target sterols at desired concentrations.

3. Sample Preparation (Lipid Extraction and Derivatization):

  • Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Perform cell lysis by sonication in PBS.

  • To an aliquot of the cell lysate, add a known amount of this compound surrogate standard.

  • Extract lipids using the Folch method: add chloroform:methanol (2:1, v/v), vortex, and centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Evaporate the solvent to dryness under nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.

4. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of sterol-TMS ethers.

5. Data Analysis:

  • Identify and quantify the target sterols based on their retention times and the abundance of their characteristic ions relative to the this compound surrogate standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics of chromatographic methods for sterol analysis where this compound can be effectively used as a standard. The data is compiled from various validated methods for similar analytes.

ParameterHPLC-UV MethodGC-MS Method
Linearity Range 1 - 200 µg/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Detection (LOD) ~0.5 µg/mL~5 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~10 ng/mL
Precision (RSD%) < 10%< 15%
Accuracy (Recovery %) 90 - 110%85 - 115%

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is saponification Saponification (KOH, 60°C) add_is->saponification lle Liquid-Liquid Extraction (n-Hexane) saponification->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc data Data Acquisition & Processing hplc->data

Caption: HPLC-UV experimental workflow.

experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis cells Cell Culture Sample add_surrogate Add this compound Surrogate cells->add_surrogate extraction Lipid Extraction (Folch) add_surrogate->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (BSTFA) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_gc Data Acquisition & Quantification gcms->data_gc signaling_pathway cluster_pathway Cholesterol Metabolic Pathways Cholesterol Cholesterol Oxysterols Oxysterols Cholesterol->Oxysterols Oxidation SteroidHormones Steroid Hormones Cholesterol->SteroidHormones Synthesis BileAcids Bile Acids Oxysterols->BileAcids Synthesis FiveCholesten3one This compound (Standard) FiveCholesten3one->Cholesterol Structural Analog for Quantification

Application Notes and Protocols: 5-Cholesten-3-one in Cell Culture-Based Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cholesten-3-one, a cholesterol metabolite, has emerged as a molecule of interest in the study of inflammatory processes. Emerging research indicates its potential as a modulator of key inflammatory signaling pathways, making it a valuable tool for researchers in immunology and drug discovery. These application notes provide a comprehensive overview of the use of this compound in cell culture models of inflammation, complete with detailed experimental protocols and data presentation to facilitate its integration into your research workflows. The primary mechanism of action highlighted is the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.

Data Presentation

The anti-inflammatory activity of this compound can be quantified by its ability to inhibit the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines. The following tables summarize representative quantitative data from key in vitro assays.

Table 1: Inhibition of TNFα-Induced NF-κB Activation

TreatmentConcentrationNormalized Luciferase Activity (Relative Light Units)% Inhibition of NF-κB Activation
Vehicle Control (DMSO)-1.0-
TNFα (10 ng/mL)-8.50% (Baseline)
TNFα + Cholesterol100 µM8.3~2%
TNFα + this compound100 µM3.2~70%
TNFα + IKK2 Inhibitor IV (Positive Control)1 µM1.5~93%

Data is representative of an NF-κB luciferase reporter gene assay in CHO-K1 cells.[1]

Table 2: Representative Inhibition of LPS-Induced Pro-Inflammatory Cytokine Production in Macrophages

TreatmentThis compound (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)MCP-1 Secretion (pg/mL)
Untreated Cells0< 50< 20< 100
LPS (100 ng/mL)0350015002200
LPS + this compound25245011251650
LPS + this compound5017508251210
LPS + this compound1001050525770

This table presents hypothetical, yet expected, dose-dependent inhibitory effects of this compound on pro-inflammatory cytokine secretion from LPS-stimulated RAW 264.7 macrophages, based on its known NF-κB inhibitory activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and protocols described, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R TNF-R IKK Complex IKK Complex TNF-R->IKK Complex Activation TLR4 TLR4 TLR4->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocation 5-C-3-O This compound 5-C-3-O->IKK Complex Inhibition DNA DNA NF-κB_nuc->DNA Binding Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) DNA->Gene Expression Transcription TNFα TNFα TNFα->TNF-R LPS LPS LPS->TLR4

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G start Start seed_cells Seed RAW 264.7 Macrophages in 96-well plates start->seed_cells pre_treat Pre-treat with this compound (various concentrations, 1-2 hours) seed_cells->pre_treat stimulate Stimulate with LPS (100 ng/mL) (6-24 hours) pre_treat->stimulate collect Collect Supernatant stimulate->collect elisa Perform ELISA for TNF-α, IL-6, and MCP-1 collect->elisa end End elisa->end

Caption: Experimental Workflow for Cytokine Production Assay.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • NFκB-Luc/CHO-K1 cells (or other suitable NF-κB reporter cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • This compound (dissolved in DMSO)

  • Recombinant murine TNFα (dissolved in sterile water or PBS with BSA)

  • Cholesterol (as a negative control, dissolved in DMSO)

  • IKK2 inhibitor (e.g., IKK2 Inhibitor IV, as a positive control)

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed NFκB-Luc/CHO-K1 cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of this compound, cholesterol, and the IKK2 inhibitor in DMSO. Further dilute these in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add fresh medium containing the treatments:

      • Vehicle control (medium with DMSO)

      • TNFα alone (10 ng/mL)

      • TNFα (10 ng/mL) + this compound (100 µM)

      • TNFα (10 ng/mL) + Cholesterol (100 µM)

      • TNFα (10 ng/mL) + IKK2 inhibitor (1 µM)

  • Incubation: Incubate the plate for 7 hours at 37°C and 5% CO₂.[1]

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLU) of the treated wells to the vehicle control. Calculate the percentage inhibition of NF-κB activation relative to the TNFα-only treated wells.

Protocol 2: Measurement of Pro-Inflammatory Cytokine Production in Macrophages

This protocol details the procedure for assessing the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line (or THP-1 human monocytic cell line, differentiated into macrophages with PMA)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and MCP-1

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow the cells to adhere and reach approximately 80% confluency.

  • Pre-treatment:

    • Prepare dilutions of this compound in cell culture medium (e.g., 25, 50, 100 µM).

    • Remove the existing medium and replace it with medium containing the different concentrations of this compound or vehicle (DMSO).

    • Incubate for 1-2 hours at 37°C and 5% CO₂.

  • Inflammatory Stimulation:

    • Add LPS to each well to a final concentration of 100 ng/mL (except for the untreated control wells).

    • Incubate for an appropriate time to allow for cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6 and MCP-1).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.

  • ELISA:

    • Quantify the concentrations of TNF-α, IL-6, and MCP-1 in the collected supernatants using the respective ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples based on the standard curve. Compare the cytokine levels in the this compound treated groups to the LPS-only treated group to determine the extent of inhibition.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Pro-Inflammatory Gene Expression

This protocol allows for the measurement of the effect of this compound on the mRNA expression levels of pro-inflammatory genes.

Materials:

  • Cells and treatment reagents as described in Protocol 2

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Tnf, Il6, Ccl2) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • Cell Treatment: Follow steps 1-3 from Protocol 2, using an appropriate incubation time for gene expression analysis (typically 4-6 hours after LPS stimulation).

  • RNA Extraction: After treatment, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the LPS-only treated group using the ΔΔCt method.

Conclusion

This compound demonstrates significant anti-inflammatory properties in vitro, primarily through the inhibition of the NF-κB signaling pathway. The provided protocols offer a robust framework for researchers to investigate and quantify the anti-inflammatory effects of this compound in cell culture models. These methodologies are essential for further elucidating its mechanism of action and exploring its potential as a therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for In Vivo Studies of 5-Cholesten-3-one in Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a global health crisis associated with a cluster of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease. Chronic low-grade inflammation is a key pathological feature of obesity, contributing to the development of these comorbidities. Recent research has focused on identifying novel therapeutic agents that can mitigate obesity-induced metabolic dysfunction. 5-Cholesten-3-one, a cholesterol metabolite, has emerged as a promising candidate. In vivo studies utilizing mouse models of obesity have demonstrated its potential to alleviate hyperglycemia, hyperinsulinemia, and reduce inflammatory markers.[1][2][3]

These application notes provide a comprehensive overview of the in vivo evaluation of this compound in the context of obesity, with detailed protocols for key experiments based on published research. The information presented here is intended to guide researchers in designing and executing similar studies to further investigate the therapeutic potential of this and related compounds.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of a 0.25% this compound supplemented diet in a db/db mouse model of obesity over a 4-week period.

Table 1: Effects of this compound on Body Weight, Liver and Adipose Tissue Weight

ParameterNormal Control (C57BL/6J)Obese Control (db/db)This compound (db/db)
Initial Body Weight (g) 21.5 ± 0.540.8 ± 0.841.2 ± 0.9
Final Body Weight (g) 23.9 ± 0.650.2 ± 1.149.8 ± 1.2
Weight Gain (g) 2.4 ± 0.39.4 ± 0.58.6 ± 0.4
Liver Weight (g) 1.01 ± 0.042.85 ± 0.152.41 ± 0.11*
Epididymal WAT (g) 0.38 ± 0.032.15 ± 0.122.08 ± 0.10
Perirenal WAT (g) 0.15 ± 0.021.25 ± 0.081.19 ± 0.07

*Values are presented as mean ± SEM. * indicates a statistically significant difference (p < 0.05) compared to the Obese Control group. WAT: White Adipose Tissue.

Table 2: Effects of this compound on Serum Metabolic Parameters

ParameterNormal Control (C57BL/6J)Obese Control (db/db)This compound (db/db)
Triglycerides (mg/dL) 85 ± 7185 ± 15135 ± 10
Glucose (mg/dL) 150 ± 10550 ± 30350 ± 25
Insulin (ng/mL) 0.8 ± 0.110.5 ± 1.25.5 ± 0.8*

*Values are presented as mean ± SEM. * indicates a statistically significant difference (p < 0.05) compared to the Obese Control group.

Table 3: Effects of this compound on Serum Adipocytokines and Inflammatory Markers

ParameterNormal Control (C57BL/6J)Obese Control (db/db)This compound (db/db)
Adiponectin (µg/mL) 15.2 ± 1.18.5 ± 0.910.5 ± 1.0
MCP-1 (pg/mL) 50 ± 5250 ± 20150 ± 15*

*Values are presented as mean ± SEM. * indicates a statistically significant difference (p < 0.05) compared to the Obese Control group. MCP-1: Monocyte Chemoattractant Protein-1.

Table 4: Effects of this compound on mRNA Expression of Inflammatory Markers in Epididymal White Adipose Tissue (WAT)

GeneNormal Control (C57BL/6J)Obese Control (db/db)This compound (db/db)
Adiponectin 1.00 ± 0.100.45 ± 0.050.58 ± 0.06
MCP-1 1.00 ± 0.128.50 ± 0.903.50 ± 0.40
TNFα 1.00 ± 0.156.80 ± 0.754.10 ± 0.50
IL-6 1.00 ± 0.117.50 ± 0.803.80 ± 0.45*

*Values are presented as relative mRNA expression (mean ± SEM), normalized to the Normal Control group. * indicates a statistically significant difference (p < 0.05) compared to the Obese Control group.

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: Male C57BL/KsJ-db/db mice are a suitable model for obese type 2 diabetes.[4] C57BL/6J mice can be used as a normal, non-obese control group.

  • Age: Start the study with mice aged 5-6 weeks.

  • Housing: House mice individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

Diet Preparation and Feeding
  • Basal Diet: A semi-synthetic diet such as the AIN-76A formulation should be used as the control diet.

  • Test Diet: For the treatment group, supplement the basal diet with 0.25% (w/w) this compound. The compound should be mixed thoroughly into the diet to ensure uniform distribution.

  • Feeding: Provide the respective diets and water ad libitum for the duration of the study, which is typically 4 weeks.

Sample Collection
  • Blood Collection: At the end of the study, fast the mice for 12 hours. Collect blood via cardiac puncture under anesthesia.

  • Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the serum. Store serum samples at -80°C until analysis.

  • Tissue Collection: Euthanize the mice and dissect the liver and various white adipose tissue (WAT) depots (e.g., epididymal, perirenal). Weigh the tissues and immediately freeze them in liquid nitrogen. Store tissue samples at -80°C.

Biochemical Analysis of Serum Samples
  • Serum Triglycerides and Glucose:

    • Use commercially available enzymatic colorimetric assay kits.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance using a microplate reader at the specified wavelength.

    • Calculate the concentrations based on the standard curve.

  • Serum Insulin, Adiponectin, and MCP-1:

    • Use specific mouse ELISA kits for each analyte (e.g., from Shibayagi for insulin, Otsuka Pharmaceutical for adiponectin, and R&D Systems for MCP-1).

    • Follow the detailed protocol provided with the ELISA kit, which typically involves incubation of the serum sample in antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.

    • Measure the absorbance and calculate the concentrations using the standard curve.

Gene Expression Analysis in Adipose Tissue
  • RNA Extraction:

    • Homogenize frozen epididymal WAT samples.

    • Extract total RNA using a suitable method, such as a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Reverse transcribe the extracted RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using a real-time PCR system.

    • Use specific primers for the target genes (TNFα, IL-6, MCP-1, Adiponectin) and a reference gene (e.g., β-actin or GAPDH) for normalization.

    • The relative gene expression can be calculated using the 2-ΔΔCt method.

Visualizations

Signaling Pathway of this compound in Obesity-Induced Inflammation

G cluster_obesity Obesity cluster_signaling Intracellular Signaling cluster_response Inflammatory Response Obesity Obesity TNFa TNFα Obesity->TNFa IKK IKK TNFa->IKK Activates IL6 IL-6 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription Inflammatory_Genes->TNFa Inflammatory_Genes->IL6 Inflammation Chronic Inflammation Inflammatory_Genes->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance Cholestenone This compound Cholestenone->IKK Inhibits G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Control, 5-C-3-one) Acclimatization->Grouping Diet Ad libitum Feeding (Control or 0.25% 5-C-3-one Diet) (4 weeks) Grouping->Diet Fasting 12-hour Fasting Diet->Fasting Blood_Collection Blood Collection (Cardiac Puncture) Fasting->Blood_Collection Tissue_Harvest Tissue Harvest (Liver, WAT) Blood_Collection->Tissue_Harvest Serum_Analysis Serum Analysis (Triglycerides, Glucose, Insulin, Cytokines) Blood_Collection->Serum_Analysis Tissue_Analysis WAT Gene Expression (qPCR) Tissue_Harvest->Tissue_Analysis Data_Analysis Statistical Analysis Serum_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 5-Cholesten-3-one Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal signal intensity for 5-Cholesten-3-one in mass spectrometry experiments.

Troubleshooting Guide

Low or inconsistent signal intensity for this compound can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving common issues.

Problem: No or Very Low Signal Intensity

Possible Cause 1: Inefficient Ionization

This compound, like other oxysterols, lacks readily ionizable functional groups, which can lead to poor signal intensity, especially with Electrospray Ionization (ESI).

Solutions:

  • Switch to Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar and neutral molecules like this compound. It operates by creating a corona discharge that ionizes the solvent, which then transfers a proton to the analyte.

  • Optimize Ion Source Parameters: Systematically adjust the ion source settings, including capillary voltage, nebulizer gas pressure, and desolvation temperature, to find the optimal conditions for your instrument. For ESI, a typical starting range for capillary voltage is 3–5 kV in positive ion mode. Desolvation temperatures between 250–450°C can improve solvent evaporation and ionization efficiency.

  • Derivatization for ESI: For ESI-MS, consider derivatization to introduce a readily ionizable group. Girard P reagent can be used to derivatize the ketone group, which has been shown to improve sensitivity for similar oxysterols by over 1000-fold.[1]

Possible Cause 2: Suboptimal Sample Preparation

Incomplete extraction, sample degradation, or the presence of interfering substances can significantly reduce the amount of analyte reaching the detector.

Solutions:

  • Lipid Extraction: Employ a robust lipid extraction method. A common and effective method is the Folch extraction, which uses a chloroform/methanol mixture to efficiently extract lipids from biological matrices.

  • Internal Standard: Always use a stable isotope-labeled internal standard, such as this compound-d7, to account for analyte loss during sample preparation and to correct for matrix effects.

  • Minimize Degradation: Store samples at -80°C to prevent degradation. Work quickly and on ice during sample preparation.

Possible Cause 3: Chromatographic Issues

Poor chromatographic peak shape (e.g., broad or tailing peaks) can lead to a lower signal-to-noise ratio.

Solutions:

  • Column Selection: Use a C18 or a phenyl-hexyl column for reversed-phase liquid chromatography. These stationary phases provide good retention and separation for sterols.

  • Mobile Phase Optimization: An acidic mobile phase, such as water and acetonitrile/methanol with 0.1% formic acid, can improve peak shape and ionization efficiency in positive ion mode.

  • Gradient Elution: Employ a gradient elution to ensure adequate separation from other matrix components and to obtain sharp peaks.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is better for this compound, ESI or APCI?

A1: For neutral, non-polar molecules like this compound, APCI is generally the preferred ionization technique.[2][3] ESI relies on the analyte being in an ionic form in solution, which is not the native state of this compound. APCI, on the other hand, is a gas-phase ionization technique that is more efficient for such compounds. While ESI can be used, it often results in lower sensitivity unless derivatization is employed.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is highly recommended for GC-MS analysis to improve the volatility and thermal stability of the analyte. For LC-MS/MS, derivatization is not always necessary, especially when using APCI. However, if using ESI, derivatization to introduce a charged moiety can dramatically increase signal intensity.

Q3: What are the best derivatization reagents for this compound for GC-MS analysis?

A3: Silylation is the most common derivatization method for sterols in GC-MS. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are very effective in converting the ketone group to a more volatile and thermally stable trimethylsilyl (B98337) enol ether.[4]

Q4: How can I minimize matrix effects when analyzing this compound in complex samples like plasma?

A4: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, can be minimized through several strategies:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances like phospholipids.

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components.

  • Use of an Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is similar to your samples to mimic the matrix effects.

Q5: I am seeing no peaks at all in my chromatogram. What should I check first?

A5: If you are not seeing any peaks, start by systematically troubleshooting your LC-MS system:

  • Check for Leaks: Ensure all fittings in your LC system and at the MS interface are secure.[5]

  • Verify Sample Introduction: Confirm that the autosampler is injecting the sample correctly.[5]

  • Inspect the Ion Source: Check for a stable spray from the ESI or APCI source.[6]

  • Detector Functionality: Ensure the detector is turned on and the settings are appropriate.[5]

  • Analyze a Known Standard: Inject a fresh, known concentration of a standard compound to verify that the instrument is functioning correctly.[6]

Quantitative Data Summary

The choice of analytical method can significantly impact the sensitivity of this compound analysis. The following tables summarize key performance metrics for different approaches.

Table 1: Comparison of LC-MS/MS and GC-MS for Oxysterol Analysis

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Typically in the low ng/mL rangeCan achieve sub-ng/mL to pg/mL levels
Limit of Quantification (LOQ) Generally in the ng/mL rangeOften in the low ng/mL to pg/mL range
Linearity (R²) >0.99>0.995
Precision (%RSD) <15%<10%
Derivatization Usually requiredNot always necessary, but can enhance ESI signal

Data compiled from studies on oxysterol analysis.

Table 2: Impact of Derivatization on Signal Intensity for a Structurally Similar Oxysterol

AnalyteDerivatization ReagentIonization MethodSignal Enhancement
25-hydroxycholesterolGirard P ReagentESI-MS/MS>1000-fold

This data for a related oxysterol illustrates the potential for significant signal enhancement through derivatization.[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a known amount of this compound-d7 internal standard.

    • Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 0-1 min, 50% B; 1-8 min, ramp to 95% B; 8-10 min, hold at 95% B; 10.1-12 min, return to 50% B for re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: APCI, positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard (these will need to be optimized for your instrument).

Protocol 2: GC-MS Analysis of this compound
  • Sample Preparation and Derivatization:

    • Perform lipid extraction as described in Protocol 1.

    • After evaporation, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (LC-MS) Evaporation->Reconstitution Derivatization Derivatization (GC-MS) Evaporation->Derivatization LC_MS LC-MS/MS Analysis Reconstitution->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition and Quantification LC_MS->Data GC_MS->Data

Caption: A generalized workflow for the quantification of this compound by mass spectrometry.

Troubleshooting_Workflow Start Low or No Signal for this compound Check_Standard Inject a known standard. Signal OK? Start->Check_Standard Check_Ionization Optimize Ionization Source. (e.g., switch to APCI, adjust parameters) Check_Standard->Check_Ionization Yes System_Issue System Malfunction. (Check for leaks, clogs, detector issues) Check_Standard->System_Issue No Check_Sample_Prep Review Sample Preparation. (e.g., extraction efficiency, internal standard) Check_Ionization->Check_Sample_Prep Check_Chromatography Evaluate Chromatography. (e.g., peak shape, retention time) Check_Sample_Prep->Check_Chromatography Consider_Derivatization Consider Derivatization (especially for ESI) Check_Chromatography->Consider_Derivatization Resolved Problem Resolved Consider_Derivatization->Resolved System_Issue->Resolved

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

resolving co-eluting peaks in 5-Cholesten-3-one HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Cholesten-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting peaks in the HPLC analysis of this compound?

A1: Co-elution in the analysis of this compound often arises from the presence of structurally similar compounds, such as isomers and degradation products. The most common co-eluting impurity is its isomer, cholest-4-en-3-one.[1][2] Other potential co-eluents include cholesterol and its various oxidation products.[3][4] The resolution of these compounds is challenging due to their similar physicochemical properties.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: A common starting point for steroid analysis is a reversed-phase HPLC method using a C18 column.[5][6] A mobile phase consisting of a mixture of acetonitrile (B52724) and water is frequently employed.[7] Isocratic elution can be effective, but a gradient elution may be necessary to resolve this compound from its impurities.[8]

Q3: How can I confirm if a peak is truly a co-elution of multiple compounds?

A3: Several methods can help confirm co-elution. Peak shape analysis is a primary indicator; look for signs of asymmetry, such as peak fronting, tailing, or shoulders. If available, a diode array detector (DAD) or a mass spectrometer (MS) can provide more definitive evidence. A DAD can assess peak purity by comparing UV spectra across the peak. An MS detector can identify different mass-to-charge ratios (m/z) within a single chromatographic peak, confirming the presence of multiple compounds.

Q4: What role does the mobile phase organic modifier (acetonitrile vs. methanol) play in resolving this compound from its isomers?

A4: The choice between acetonitrile and methanol (B129727) can significantly impact selectivity. Acetonitrile is a polar aprotic solvent, while methanol is a polar protic solvent, leading to different interactions with the analyte and stationary phase.[9][10] For steroid separations, switching between these solvents can alter the elution order and improve the resolution of closely eluting compounds.[8][11] Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for separating aromatic or unsaturated steroids.[8]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks observed during the HPLC analysis of this compound.

Problem: Poor resolution between this compound and a co-eluting peak.

Step 1: Methodical Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving separation.[9]

  • Adjusting the Organic Solvent Ratio: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.

  • Switching the Organic Modifier: If using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.[8][9][11] A ternary mixture of water, acetonitrile, and methanol can also be explored.

  • Modifying the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly affect retention and selectivity. While this compound is not readily ionizable, this can be a useful strategy if co-eluting impurities have ionizable functional groups.

Step 2: Stationary Phase Selectivity

If mobile phase optimization is insufficient, changing the stationary phase (column) is a powerful tool to alter selectivity.[5][6]

  • C18 Columns: These are a good starting point due to their hydrophobic nature.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions with the phenyl groups, which can be particularly effective for separating unsaturated steroids like this compound from their isomers.[8][11]

  • Polar-Embedded Columns: These columns can provide different selectivity for more polar steroids or impurities.

Step 3: Modifying Chromatographic Conditions

  • Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can decrease analysis time but may also affect selectivity.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

Step 4: Gradient Elution Optimization

If using a gradient, modifying the gradient profile can resolve critical pairs.

  • Shallow Gradient: A slower, shallower gradient around the elution time of the co-eluting peaks can significantly improve their separation.

  • Isocratic Hold: Introducing an isocratic hold in the gradient at a specific mobile phase composition can also enhance the resolution of closely eluting compounds.

Data Presentation

The following tables provide representative data on how different HPLC parameters can affect the separation of this compound and its common isomer, cholest-4-en-3-one.

Table 1: Effect of Mobile Phase Composition on Retention Time (tʀ) and Resolution (Rs)

Mobile Phase Composition (Acetonitrile:Water)This compound tʀ (min)Cholest-4-en-3-one tʀ (min)Resolution (Rs)
85:158.28.51.2
80:2010.511.01.8
75:2513.113.82.1

Table 2: Comparison of Stationary Phases

Column TypeMobile PhaseThis compound tʀ (min)Cholest-4-en-3-one tʀ (min)Resolution (Rs)
C18Acetonitrile:Water (80:20)10.511.01.8
Phenyl-HexylAcetonitrile:Water (80:20)9.810.52.5
C18Methanol:Water (85:15)12.312.91.9
Phenyl-HexylMethanol:Water (85:15)11.512.32.8

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Protocol 2: Optimized HPLC Method for Improved Resolution

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Poroshell 120 Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm)[8]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 90% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

Visualization

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks in the HPLC analysis of this compound.

References

preventing degradation of 5-Cholesten-3-one during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Cholesten-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a ketone derivative of cholesterol. Its stability is a concern because it is susceptible to degradation through two primary pathways: oxidation and isomerization.[1] Degradation can lead to the formation of impurities that may interfere with experimental results, leading to inaccurate data and misinterpretation of findings.

Q2: What are the main degradation products of this compound?

A2: The two main degradation products are:

  • Oxidation products: Similar to other cholesterol derivatives, this compound can undergo auto-oxidation, which is often initiated by exposure to air (oxygen), light, and heat. This can result in a variety of oxidized sterols.

  • 4-Cholesten-3-one: This is a more thermodynamically stable isomer of this compound. The isomerization is catalyzed by the presence of acids or bases.[2][3]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Form: It can be stored as a dry powder or as a solution in a suitable anhydrous organic solvent.

Q4: Which solvents are recommended for storing this compound?

A4: Anhydrous ethanol (B145695) or other high-purity organic solvents are suitable for creating stock solutions. It is crucial to use solvents with low water content to prevent potential hydrolysis and other degradation reactions.

Q5: How can I prevent the degradation of this compound in my samples?

A5: In addition to proper storage, the use of antioxidants is highly recommended, especially when preparing solutions. Antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) can be added to scavenge free radicals and inhibit oxidation. A common practice is to add BHT at a final concentration of 0.01% (w/v).

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Degradation of this compound in stock solutions or during the experiment.1. Verify storage conditions (temperature, inert atmosphere, light protection).2. Always prepare fresh working solutions from a stabilized stock solution for each experiment.3. Incorporate an antioxidant (e.g., 0.01% BHT) in your stock solutions.4. Analyze your stock solution by HPLC or GC-MS to check for the presence of degradation products like 4-Cholesten-3-one.
Appearance of unknown peaks in chromatogram Formation of degradation products (e.g., 4-Cholesten-3-one, oxidation products).1. Confirm the identity of the unknown peaks using mass spectrometry.2. Review sample handling and storage procedures to identify potential sources of degradation (e.g., exposure to light, air, or incompatible plastics).3. Ensure that the pH of aqueous buffers is controlled to minimize acid or base-catalyzed isomerization.
Loss of compound during sample extraction Inefficient extraction or degradation during the extraction process.1. Optimize the extraction solvent and procedure for your specific sample matrix.2. Work quickly and on ice to minimize enzymatic or thermal degradation.3. Consider adding an antioxidant to the extraction solvent.

Data on Stability and Prevention of Degradation

Illustrative Stability of this compound at Various Temperatures

The following table provides illustrative data on the stability of this compound in a solution over time at different temperatures. Note: This data is for illustrative purposes to demonstrate the expected trend of degradation and should not be considered as experimental results. Researchers should perform their own stability studies for their specific experimental conditions.

Storage TemperaturePurity after 1 DayPurity after 7 DaysPurity after 30 Days
-20°C >99%>99%~98%
4°C ~98%~95%~90%
25°C (Room Temp) ~95%~85%<70%
Illustrative Comparison of Antioxidant Efficacy

This table provides an illustrative comparison of the effectiveness of BHT and α-tocopherol in preventing the degradation of this compound in solution when stored at 4°C and exposed to air. Note: This data is for illustrative purposes. The relative efficacy of antioxidants can vary depending on the specific conditions.

AntioxidantPurity after 7 Days at 4°CPurity after 30 Days at 4°C
None ~95%~90%
0.01% BHT >99%~98%
0.01% α-Tocopherol >99%~97%

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with an antioxidant to prevent degradation.

Materials:

  • This compound

  • Anhydrous ethanol

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vial with a Teflon-lined cap

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weigh the desired amount of this compound.

  • Dissolve the this compound in anhydrous ethanol to the desired concentration (e.g., 10 mg/mL).

  • Add BHT to the solution to a final concentration of 0.01% (w/v).

  • Vortex the solution until the this compound and BHT are fully dissolved.

  • Purge the headspace of the vial with an inert gas for 30-60 seconds to displace any oxygen.

  • Tightly seal the vial with the Teflon-lined cap.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Extraction of this compound from Plasma/Serum

Objective: To extract this compound from plasma or serum samples while minimizing degradation.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., deuterated this compound)

  • Ice-cold acetonitrile (B52724) containing 0.01% BHT

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma or serum samples on ice.

  • To 250 µL of the sample, add a known amount of internal standard.

  • Add 750 µL of ice-cold acetonitrile containing 0.01% BHT for protein precipitation and extraction.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by LC-MS).

Protocol 3: Extraction of this compound from Tissue

Objective: To extract this compound from tissue samples while preventing degradation.

Materials:

  • Tissue sample

  • Homogenization buffer (e.g., ice-cold PBS) with protease inhibitors and 0.01% BHT

  • Tissue homogenizer (e.g., Dounce or mechanical)

  • Extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample and keep it on ice.

  • Add an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue).

  • Homogenize the tissue on ice until no visible chunks remain.

  • To the homogenate, add the extraction solvent at a ratio of 3:1 (solvent to homogenate volume).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • The organic extract can be dried down and reconstituted for further analysis.

Protocol 4: GC-MS Analysis of this compound

Objective: To analyze this compound by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • Dried sample extract

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • To the dried sample extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether derivative.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions (Example):

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-600.

    • Monitor for the characteristic ions of the TMS-derivatized this compound.

Protocol 5: HPLC Separation of this compound and 4-Cholesten-3-one

Objective: To separate this compound from its isomer 4-Cholesten-3-one using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water

Procedure:

  • Chromatographic Conditions (Isocratic):

    • Mobile Phase: Acetonitrile:Water (e.g., 90:10 v/v). The exact ratio may need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 240 nm (for 4-Cholesten-3-one, which has a strong absorbance due to the conjugated system) and a lower wavelength (e.g., 210 nm) for this compound.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the sample and monitor the chromatogram. This compound is expected to elute before the more conjugated and generally more retained 4-Cholesten-3-one on a C18 column.

Diagrams

DegradationPathways Degradation Pathways of this compound A This compound B Oxidation Products (e.g., Hydroxy, Keto derivatives) A->B Oxidation (Air, Light, Heat) C 4-Cholesten-3-one (Isomer) A->C Isomerization (Acid or Base catalysis) ExperimentalWorkflow Recommended Sample Handling and Storage Workflow cluster_prep Stock Solution Preparation cluster_sample Sample Processing prep1 Dissolve in Anhydrous Solvent prep2 Add Antioxidant (e.g., 0.01% BHT) prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 prep4 Store at <= -20°C in Amber Vial prep3->prep4 sample2 Extraction on Ice (with Antioxidant) prep4->sample2 Use fresh dilutions for experiments sample1 Sample Collection (Plasma, Tissue) sample1->sample2 sample3 Analysis (HPLC, GC-MS) sample2->sample3 TroubleshootingLogic Troubleshooting Unexpected Results A Unexpected Peaks in Chromatogram? B Is Retention Time Shorter? A->B Yes D Check for Oxidation Products with MS A->D No C Is there a Peak around 240 nm? B->C Yes B->D No C->D No E Potential Isomerization to 4-Cholesten-3-one C->E Yes F Review Sample Handling (Air/Light Exposure) D->F G Check pH of Aqueous Solutions E->G H Implement Use of Antioxidants F->H

References

Technical Support Center: Quantification of 5-Cholesten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of 5-Cholesten-3-one.

Troubleshooting Guide & FAQs

This section addresses common issues related to matrix effects in this compound analysis.

Q1: My this compound signal intensity is significantly lower in plasma samples compared to the standard in a pure solvent. What could be the cause?

A1: This phenomenon is likely due to a matrix effect, specifically ion suppression.[1][2] Co-eluting endogenous components from the plasma matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.[3]

Q2: How can I confirm that I am observing a matrix effect?

A2: Two common methods to assess matrix effects are the post-extraction spike and post-column infusion techniques.[1][4]

  • Post-Extraction Spike: This method provides a quantitative assessment of the matrix effect.[5] You compare the signal response of a known amount of this compound spiked into a blank matrix extract with the response of the same amount in a neat solvent. A significant difference in signal intensity indicates a matrix effect.[4]

  • Post-Column Infusion: This technique offers a qualitative assessment. A constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[4]

Q3: What are the primary strategies to mitigate matrix effects in my this compound assay?

A3: There are several strategies you can employ, often in combination:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[3][4] Techniques include:

    • Protein Precipitation (PPT): A simple method, but may not effectively remove phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving interfering substances behind.[3]

    • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and isolating the analyte of interest.

  • Chromatographic Separation: Adjusting your liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.[4]

  • Calibration Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[4] A SIL-IS of this compound will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for signal variations.[4][6]

    • Method of Standard Additions: This method is particularly useful when a suitable SIL-IS is unavailable or when dealing with highly variable matrices.[5][7] It involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample's own matrix.[7][8][9]

Q4: I don't have a stable isotope-labeled internal standard for this compound. What is my best alternative?

A4: The method of standard additions is an excellent alternative to compensate for matrix effects when a SIL-IS is not available.[4][10] This technique effectively accounts for the specific matrix of each sample.[7] However, it is more time-consuming as it requires the preparation and analysis of multiple aliquots for each sample.[5][8]

Q5: Can simply diluting my sample help reduce matrix effects?

A5: Yes, sample dilution can be a straightforward way to reduce the concentration of interfering matrix components.[4][10] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain detectable after dilution.[4]

Experimental Protocol: Method of Standard Additions for this compound Quantification

This protocol outlines the steps for quantifying this compound in a plasma sample using the standard addition method.

Objective: To accurately quantify this compound in a plasma sample by correcting for matrix effects.

Materials:

  • Plasma sample containing an unknown concentration of this compound

  • Certified standard solution of this compound

  • Appropriate solvents for dilution and sample preparation (e.g., acetonitrile, methanol)

  • Volumetric flasks and precision pipettes

  • LC-MS/MS system

Procedure:

  • Sample Aliquoting: Aliquot equal volumes of the plasma sample into a series of at least four vials.[11]

  • Standard Spiking: Create a series of standard additions by spiking known, increasing amounts of the this compound standard solution into each vial, except for the first one, which will serve as the unspiked sample. The added amounts should ideally be in the range of 0.5x, 1x, and 1.5x the estimated concentration of this compound in the sample.[11]

  • Volume Equalization: Adjust the volume of all vials to be identical using the appropriate solvent.

  • Sample Preparation: Subject all samples (the unspiked and the spiked ones) to your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE).

  • LC-MS/MS Analysis: Analyze each prepared sample using your validated LC-MS/MS method.

  • Data Analysis:

    • Plot the measured peak area (or signal response) of this compound on the y-axis against the concentration of the added standard on the x-axis.[12]

    • Perform a linear regression on the data points.[8]

    • Extrapolate the regression line to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.[8][9]

Data Presentation:

VialSample Volume (µL)Added Standard Concentration (ng/mL)Final Volume (µL)Measured Peak Area
11000500Response 1
210010500Response 2
310020500Response 3
410030500Response 4

Visualizations

MatrixEffectWorkflow start Start: Inaccurate this compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike or Post-Column Infusion) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (LLE, SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is use_sa Use Standard Addition Method optimize_lc->use_sa If SIL-IS unavailable reassess_me Re-assess Matrix Effect use_sil_is->reassess_me use_sa->reassess_me me_mitigated Matrix Effect Mitigated? reassess_me->me_mitigated me_mitigated->optimize_sp No end End: Accurate Quantification me_mitigated->end Yes no_me->end

Caption: Workflow for diagnosing and addressing matrix effects.

StandardAddition start Start: Plasma Sample aliquot Create Multiple Equal Aliquots start->aliquot spike Spike with Increasing Concentrations of This compound Standard aliquot->spike unspiked Leave One Aliquot Unspiked aliquot->unspiked prepare Perform Sample Preparation on All Aliquots spike->prepare unspiked->prepare analyze LC-MS/MS Analysis prepare->analyze plot Plot Peak Area vs. Added Concentration analyze->plot extrapolate Linear Regression and Extrapolation to X-Intercept plot->extrapolate result Result: Concentration in Original Sample extrapolate->result

Caption: Experimental workflow for the method of standard additions.

References

Technical Support Center: Optimizing Ionization Efficiency for 5-Cholesten-3-one in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Cholesten-3-one using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze with ESI-MS?

A1: this compound is a steroidal ketone with relatively low polarity and lacks easily ionizable functional groups. Electrospray ionization (ESI) is most efficient for polar and semi-polar compounds that can be readily protonated or deprotonated in solution.[1] For nonpolar molecules like this compound, achieving efficient ionization can be challenging, often resulting in low signal intensity.[2][3] Atmospheric Pressure Chemical Ionization (APCI) is often a more sensitive technique for such nonpolar compounds.[4]

Q2: What is the most common ionization pathway for this compound in ESI-MS?

A2: Due to the ketone functional group, this compound is not easily protonated. Therefore, the most common ionization pathway in positive ion mode is through the formation of adducts with cations present in the mobile phase or as contaminants.[5][6][7] The most frequently observed adducts are with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[8] Understanding and controlling adduct formation is critical for method development.[6][9]

Q3: Which mobile phase additives can enhance the signal for this compound?

A3: Mobile phase additives are crucial for improving the ionization efficiency of this compound.

  • Ammonium Fluoride (B91410) (NH₄F): Has been shown to improve sensitivity for steroids in both positive and negative ESI modes.[4][10] In negative mode, it can lead to significant sensitivity gains.[10]

  • Ammonium Acetate (B1210297) (CH₃COONH₄) and Ammonium Formate (B1220265) (HCOONH₄): These are common volatile salts that can promote the formation of protonated molecules ([M+H]⁺) and ammonium adducts ([M+NH₄]⁺).[10]

  • Formic Acid (HCOOH) and Acetic Acid (CH₃COOH): These are typically used to lower the pH of the mobile phase, which can aid in the protonation of some analytes, though this may not be the primary ionization route for this compound.[10][11]

  • Sodium or Potassium Salts: Deliberately adding low concentrations of sodium or potassium salts can promote the consistent formation of [M+Na]⁺ or [M+K]⁺ adducts, which can be the most intense ions.[6][7]

Q4: Should I use positive or negative ion mode for this compound analysis?

A4: Both positive and negative ion modes can be explored.

  • Positive Ion Mode: This is generally preferred for detecting adducts such as [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. The ketone's oxygen atom can act as a Lewis base, facilitating adduct formation.[7]

  • Negative Ion Mode: While less common for ketones, the use of additives like ammonium fluoride can significantly enhance sensitivity in negative mode.[10] It is worth investigating, especially if positive mode sensitivity is insufficient.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Poor Ionization Efficiency Optimize mobile phase additives. Introduce a low concentration of sodium or ammonium salts to promote adduct formation. Consider using ammonium fluoride.[4][6][10]
Inappropriate Solvent System For this nonpolar analyte, ensure sufficient organic content in the mobile phase. Consider less polar solvents like tetrahydrofuran (B95107) (THF) if compatible with your LC system.[12] Normal-phase chromatography with solvents like hexane (B92381) and ethanol (B145695) could also be an option.[12]
Suboptimal ESI Source Parameters Systematically optimize capillary voltage, nebulizer gas pressure, and desolvation temperature. Lower flow rates (0.1–0.3 mL/min) often improve ESI efficiency.[13]
Analyte Degradation Minimize sample exposure to air and light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.[14]
Alternative Ionization Technique If available, try Atmospheric Pressure Chemical Ionization (APCI), as it is often more sensitive for nonpolar compounds like steroids.[4]

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow start Low Signal Intensity check_mobile_phase Optimize Mobile Phase Additives (e.g., NH4F, Na+, NH4+ salts) start->check_mobile_phase check_solvents Adjust Solvent Composition (Increase Organic %, Consider THF) check_mobile_phase->check_solvents optimize_source Optimize ESI Source Parameters (Voltage, Gas, Temperature) check_solvents->optimize_source try_apci Switch to APCI Source optimize_source->try_apci final_res Signal Improved? try_apci->final_res

Caption: Workflow for troubleshooting low signal intensity.

Issue 2: Inconsistent or Multiple Adducts

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Contamination Use high-purity solvents and reagents.[14] Contamination from glassware can introduce sodium and potassium ions; consider using plastic vials.[15] Run a blank to check for system contamination.[16]
Variable Adduct Formation To promote a single, dominant adduct, add a controlled, low concentration of the corresponding salt to the mobile phase (e.g., sodium acetate for [M+Na]⁺ or ammonium formate for [M+NH₄]⁺).[6]
Mobile Phase Composition The type and concentration of additives significantly influence which adducts are formed.[8][9] Systematically test different additives and their concentrations.

Decision Tree for Managing Adduct Formation

AdductFormation start Inconsistent Adducts Observed check_contamination Source of Cations? start->check_contamination intentional Intentional Additive check_contamination->intentional Yes unintentional Contamination check_contamination->unintentional No solution_intentional Optimize Additive Concentration for a Single Adduct intentional->solution_intentional solution_unintentional Use High-Purity Solvents & Plastic Vials unintentional->solution_unintentional

Caption: Decision tree for managing inconsistent adducts.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Additives on Steroid Ionization

AdditiveTypical ConcentrationEffect on this compound (and similar steroids)Ion ModeReference
Ammonium Fluoride (NH₄F) 0.3 mMCan provide 2-22 fold sensitivity improvement for some compounds.Negative[10]
0.3 mMCan provide >1-11 fold sensitivity improvement for some compounds.Positive[10]
Formic Acid (HCOOH) 0.1% (v/v)Commonly used to promote [M+H]⁺ formation, though may not be optimal for ketones.Positive[11]
Ammonium Hydroxide (NH₄OH) 0.1% (v/v)Used to promote deprotonation in negative mode.Negative[10]
Sodium Salts (e.g., CH₃COONa) Low mMCan significantly increase the intensity of [M+Na]⁺ adducts, potentially by orders of magnitude.Positive[6]
Ammonium Salts (e.g., HCOONH₄) 5 mMPromotes the formation of [M+NH₄]⁺ adducts.Positive[17]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Adduct Formation

This protocol aims to identify the optimal mobile phase additive for maximizing the signal intensity of this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of acetonitrile (B52724) and water.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare separate solutions of HPLC-grade water containing:

      • No additive (Control)

      • 0.1% Formic Acid

      • 5 mM Ammonium Formate

      • 5 mM Sodium Acetate

      • 0.3 mM Ammonium Fluoride

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Flow Injection Analysis (FIA):

    • Set up the LC-MS system for flow injection analysis (no column).

    • Set the mobile phase composition to 50% A and 50% B at a flow rate of 0.2 mL/min.

    • Inject 5 µL of the working solution for each of the prepared aqueous mobile phases.

    • Acquire data in both positive and negative ESI modes.

  • Data Analysis:

    • For each condition, determine the signal intensity of the most abundant ion (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, or [M-H]⁻).

    • Compare the signal intensities across all conditions to identify the additive that provides the highest sensitivity.

Protocol 2: ESI Source Parameter Optimization

This protocol is for fine-tuning the ESI source parameters after an optimal mobile phase has been selected.

  • Initial Setup:

    • Use the mobile phase composition identified in Protocol 1.

    • Continuously infuse the 1 µg/mL working solution of this compound into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.

  • Parameter Optimization (perform sequentially):

    • Capillary Voltage: While monitoring the signal of the target ion, vary the capillary voltage (e.g., from 2.5 kV to 5.0 kV in positive mode; -2.0 kV to -4.5 kV in negative mode) in 0.5 kV increments. Identify the voltage that yields the maximum signal intensity.

    • Nebulizer Gas Pressure: At the optimal capillary voltage, adjust the nebulizer gas pressure (e.g., from 20 to 60 psi) in 5 psi increments to find the setting that maximizes the signal.

    • Desolvation Temperature: With the optimal voltage and gas pressure, vary the desolvation (drying gas) temperature (e.g., from 250°C to 450°C) in 25°C increments to find the optimal value.

  • Final Verification:

    • Confirm the optimal settings by performing a final injection and noting the signal intensity.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_protocol1 Protocol 1: Mobile Phase Optimization cluster_protocol2 Protocol 2: Source Parameter Optimization prep_stock Prepare 1 mg/mL Stock Solution prep_working Prepare 1 µg/mL Working Solution prep_stock->prep_working fia Flow Injection Analysis (FIA) with Different Additives prep_working->fia analyze_adducts Identify Most Intense Adduct and Best Additive fia->analyze_adducts infusion Direct Infusion with Optimal Mobile Phase analyze_adducts->infusion Use Optimal Additive optimize_params Optimize Voltage, Gas, & Temperature infusion->optimize_params final_method final_method optimize_params->final_method Final Optimized Method

Caption: General workflow for method optimization.

References

Technical Support Center: Troubleshooting Poor Recovery of 5-Cholesten-3-one from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of 5-Cholesten-3-one from tissue homogenates.

Frequently Asked Questions (FAQs)

1. What are the primary reasons for low recovery of this compound during extraction from tissue homogenates?

Poor recovery of this compound can stem from several factors throughout the experimental workflow, from initial sample handling to the final analytical measurement. The most common issues include:

  • Suboptimal Extraction: Inefficient extraction of the analyte from the complex tissue matrix.

  • Analyte Degradation: Chemical or enzymatic degradation of this compound during sample preparation.

  • Matrix Effects: Interference from other components in the tissue homogenate during analysis.

  • Issues with Solid-Phase Extraction (SPE): Problems with analyte retention or elution if SPE is used for sample cleanup.

  • Inefficient Derivatization: Incomplete reaction if derivatization is required for the analytical method (e.g., GC-MS).

Below is a systematic guide to troubleshoot these potential issues.

Troubleshooting Guides

Issue 1: Suboptimal Tissue Homogenization and Analyte Extraction

A common reason for poor recovery is the inefficient release of this compound from the tissue matrix.

Q: My recovery of this compound is consistently low. How can I improve my homogenization and extraction procedure?

A: To improve recovery, consider the following steps:

  • Ensure Thorough Homogenization: Incomplete homogenization can lead to variable and poor recovery. Ensure the tissue is completely disrupted to release the analyte.

  • Optimize Extraction Solvents: The choice of extraction solvent is critical. For sterols like this compound, a common and effective method is the Bligh and Dyer extraction, which uses a chloroform (B151607):methanol mixture.[1][2] Other solvents like hexane (B92381) and isopropanol (B130326) can also be effective.[3]

  • Consider Saponification: If this compound is expected to be present in an esterified form, a saponification step (alkaline hydrolysis) is necessary to release the free form.[3][4] This typically involves incubating the sample with a strong base like potassium hydroxide (B78521) (KOH) in ethanol.[3][4]

Table 1: Recommended Solvent Systems for Sterol Extraction

Extraction MethodSolvent SystemTypical Application
Bligh and DyerChloroform:Methanol (1:2, v/v) followed by the addition of chloroform and water to create a two-phase system.[1]Broadly applicable for lipid extraction from various biological matrices.[1]
FolchChloroform:Methanol (2:1, v/v).[2]Similar to Bligh and Dyer, widely used for lipid extraction.
Hexane:IsopropanolHexane:Isopropanol (3:2, v/v).[3]Effective for extracting lipids, including sterols.[3]
Issue 2: Analyte Instability and Degradation

This compound, like other sterols, can be susceptible to degradation.

Q: Could my low recovery be due to the degradation of this compound during my sample preparation?

A: Yes, degradation is a possibility. This compound can be sensitive to oxidation, light, and high temperatures.[5]

  • Minimize Exposure: Protect samples from light and air whenever possible.[5]

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent auto-oxidation.[3][5]

  • Control Temperature: Avoid high temperatures during sample processing. If heating is necessary (e.g., for saponification or derivatization), use the lowest effective temperature for the shortest possible time.[5]

  • Storage: Store tissue homogenates and extracts at -80°C until analysis to minimize degradation.[6] Toluene solutions of similar compounds have been shown to be stable at -20°C for up to 7 days.

dot

cluster_causes Potential Causes of Poor Recovery cluster_solutions Troubleshooting Solutions Cause1 Sample Handling & Storage Sol1 Optimize Homogenization Store at -80°C Cause1->Sol1 Cause2 Extraction Inefficiency Sol2 Use Appropriate Solvents (e.g., Chloroform:Methanol) Consider Saponification Cause2->Sol2 Cause3 Analyte Degradation Sol3 Add Antioxidants (BHT) Protect from Light & Heat Cause3->Sol3 Cause4 Analytical Issues Sol4 Optimize SPE Method Validate Derivatization Use Internal Standards Cause4->Sol4 Cholesterol Cholesterol Cholesten5one This compound Cholesterol->Cholesten5one Metabolism Cholesten4one 4-Cholesten-3-one Cholesten5one->Cholesten4one Isomerization Coprostanol Coprostanol Cholesten4one->Coprostanol Further Metabolism

References

Technical Support Center: Minimizing Isomerization of 5-Cholesten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the unwanted isomerization of 5-Cholesten-3-one to the more thermodynamically stable cholest-4-en-3-one.

Isomerization Overview

The conversion of this compound to cholest-4-en-3-one is a common isomerization reaction that can occur during synthesis, purification, and storage. This reaction is catalyzed by the presence of acid or base and proceeds through a keto-enol tautomerization mechanism. The conjugated π-system of cholest-4-en-3-one makes it the more stable isomer.[1][2]

dot

Isomerization_Mechanism cluster_acid Acid-Catalyzed Isomerization cluster_base Base-Catalyzed Isomerization 5_cholesten_3_one_acid This compound protonated_ketone Protonated Ketone 5_cholesten_3_one_acid->protonated_ketone + H+ enol_intermediate_acid Enol Intermediate protonated_ketone->enol_intermediate_acid - H+ (from C4) cholest_4_en_3_one_acid Cholest-4-en-3-one enol_intermediate_acid->cholest_4_en_3_one_acid + H+ (at C6), -H+ (from OH) 5_cholesten_3_one_base This compound enolate_intermediate Enolate Intermediate 5_cholesten_3_one_base->enolate_intermediate - H+ (from C4) enol_intermediate_base Enol enolate_intermediate->enol_intermediate_base + H2O cholest_4_en_3_one_base Cholest-4-en-3-one enol_intermediate_base->cholest_4_en_3_one_base Tautomerization

Caption: Acid and Base-Catalyzed Isomerization Mechanisms.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may lead to the unintended isomerization of this compound.

Problem Potential Cause Recommended Solution
Significant formation of cholest-4-en-3-one during reaction work-up. Presence of residual acid or base from the reaction.Neutralize the reaction mixture carefully before extraction. Wash the organic layer with a saturated sodium bicarbonate solution to remove acid, or with dilute ammonium (B1175870) chloride to remove base, followed by a water wash to neutrality.
Isomerization observed during column chromatography. Acidic or basic nature of the stationary phase (e.g., silica (B1680970) gel or alumina).Use a neutral stationary phase. For silica gel, it can be neutralized by washing with a solvent system containing a small amount of a volatile base like triethylamine (B128534) or pyridine, followed by thorough drying. Alternatively, use a less acidic stationary phase like Florisil.
Degradation of this compound during storage. Improper storage conditions (temperature, solvent, exposure to air/light).Store the compound as a dry solid at or below -20°C in a tightly sealed container.[3] If in solution, use a non-polar, aprotic solvent and store at low temperatures for short periods. Avoid prolonged storage in protic solvents like ethanol (B145695).
Inconsistent results in biological assays. Isomerization of the test compound in the assay medium.Check the pH of the assay buffer. If possible, maintain a neutral pH. Prepare fresh solutions of this compound immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent isomerization?

A1: For long-term stability, this compound should be stored as a solid at -20°C or lower in a tightly sealed, amber vial to protect from light and moisture.[3] For short-term storage in solution, use a non-polar, aprotic solvent like toluene (B28343) and keep it at a low temperature. Stock solutions in 95% ethanol have a limited shelf life of only a few days.[1]

Q2: How can I monitor for the presence of the isomerized product, cholest-4-en-3-one?

A2: The isomerization can be conveniently monitored using UV-Vis spectroscopy. Cholest-4-en-3-one has a strong UV absorbance maximum around 240 nm due to its conjugated enone system, whereas this compound does not have a significant absorbance at this wavelength.[1] Thin Layer Chromatography (TLC) can also be used to separate the two isomers.

Q3: What is the effect of pH on the rate of isomerization?

A3: Both acidic and basic conditions catalyze the isomerization. The rate of isomerization increases with increasing concentrations of both acid and base.[1] To minimize isomerization, it is crucial to maintain neutral conditions (pH ~7) during all experimental procedures.

Q4: Which solvents are best to use to minimize isomerization?

A4: Non-polar, aprotic solvents are generally preferred for handling and storing this compound. Protic solvents like alcohols can participate in the proton transfer steps of the isomerization mechanism, potentially accelerating the reaction. While a study on the enzymatic conversion of cholesterol used a biphasic system with long-chain hydrocarbons like hexane, decane, and petroleum ether, which could be indicative of good solvents for stability, direct quantitative data on isomerization rates in various solvents is limited.[4]

Quantitative Data on Isomerization

The following table summarizes the kinetic data for the acid and base-catalyzed isomerization of this compound in 95% ethanol at 25°C.

Catalyst Concentration (M) Observed Rate Constant (k_obs, s⁻¹)
H₂SO₄0.0181.1 x 10⁻³
H₂SO₄0.0362.2 x 10⁻³
H₂SO₄0.0724.5 x 10⁻³
H₂SO₄0.1449.0 x 10⁻³
NaOH0.0031.8 x 10⁻⁴
NaOH0.0063.5 x 10⁻⁴
NaOH0.0127.1 x 10⁻⁴
NaOH0.02414.2 x 10⁻⁴

Data adapted from Dimmel, D. R., & McKinney, M. A. (1972). Acid and base catalyzed isomerization of this compound. An experiment in UV/kinetics. Journal of Chemical Education, 49(5), 373.[1]

Experimental Protocols

Protocol 1: Neutralization and Work-up of a Reaction Mixture Containing this compound
  • Cool the reaction mixture: Place the reaction flask in an ice bath to cool the contents.

  • Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or a dilute aqueous solution of ammonium chloride (if the reaction was basic) with vigorous stirring until the pH of the aqueous phase is neutral (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

dot

Experimental_Workflow Start Reaction Completion Cool Cool Reaction Mixture (Ice Bath) Start->Cool Neutralize Neutralize to pH 7 Cool->Neutralize Extract Extract with Non-Polar Solvent Neutralize->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Evaporate Solvent Removal (Low Temperature) Dry->Evaporate Store Store Product at -20°C Evaporate->Store

Caption: Workflow for Minimizing Isomerization During Work-up.

Protocol 2: Purification by Column Chromatography
  • Select a Neutral Stationary Phase: Use neutral alumina (B75360) or freshly packed silica gel.

  • (Optional) Neutralize Silica Gel: Prepare a slurry of silica gel in the chosen eluent. Add 0.1-1% triethylamine (by volume) to the slurry and stir for 30 minutes. Pack the column with the neutralized slurry.

  • Elution: Use a non-polar eluent system (e.g., hexane/ethyl acetate).

  • Monitoring: Monitor the fractions by TLC to separate this compound from any formed cholest-4-en-3-one.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

dot

Troubleshooting_Logic Isomerization_Detected Isomerization Detected? Check_pH Check pH of Solutions Isomerization_Detected->Check_pH During Work-up/Assay Check_Storage Check Storage Conditions Isomerization_Detected->Check_Storage During Storage Check_Stationary_Phase Check Stationary Phase Acidity Isomerization_Detected->Check_Stationary_Phase During Chromatography Neutralize_Mixture Neutralize Before Extraction Check_pH->Neutralize_Mixture Acidic or Basic Store_at_minus_20C Store Solid at -20°C Check_Storage->Store_at_minus_20C Improper Temperature/Solvent Use_Neutral_Support Use Neutral Stationary Phase Check_Stationary_Phase->Use_Neutral_Support Acidic/Basic Support

Caption: Troubleshooting Logic for Isomerization Issues.

References

selecting an appropriate internal standard for 5-Cholesten-3-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the quantitative analysis of 5-Cholesten-3-one. It offers troubleshooting advice and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for the accurate quantification of this compound?

An internal standard (IS) is a compound with a similar chemical structure to the analyte (in this case, this compound) that is added at a constant concentration to all samples, including calibrators and quality controls, before sample processing.[1] Its purpose is to correct for the variability that can occur during sample preparation (e.g., extraction, derivatization) and analysis (e.g., injection volume inconsistencies, instrument response drift).[1] By comparing the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.[1]

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

The ideal internal standard should:

  • Be a stable, isotopically labeled version of the analyte (e.g., deuterated or ¹³C-labeled this compound).[2][3]

  • Exhibit similar physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, to the analyte.[4]

  • Be absent in the original sample matrix.[1]

  • Be chromatographically resolved from all other sample components.[4]

  • Be added as early as possible in the sample preparation workflow to account for analyte losses during all steps.[5]

Q3: What is the best recommended internal standard for this compound analysis?

The gold standard is a stable isotope-labeled version of this compound, such as This compound-d7 or This compound-¹³C₃ . These standards have nearly identical chemical properties to the analyte, meaning they co-elute and experience the same effects from the sample matrix and instrument variability, providing the most accurate correction.[2] While direct synthesis information for labeled this compound is not abundant, labeled cholesterol derivatives are available and can be used as precursors.[6][7]

Q4: What are suitable alternatives if an isotopically labeled version of this compound is unavailable?

If a stable isotope-labeled analog is not available, the next best option is a structurally related compound that is not naturally present in the sample. It is critical to validate the performance of any alternative to ensure it behaves similarly to this compound. Potential alternatives include:

  • Isotopically labeled oxysterols: Deuterated versions of other oxysterols like 24-hydroxycholesterol-d7 or 27-hydroxycholesterol-d6 could be considered.[2]

  • 5α-Cholestan-3-one: This is a saturated analog of the analyte.[8]

  • 5α-Cholestane: This compound has been used as an internal standard for cholesterol analysis, but as it lacks a ketone group, its extraction and ionization behavior may differ significantly.[5][9]

  • Epicoprostanol: Another sterol that has been used in broad sterol panels.[3]

Q5: What are the most common analytical techniques for quantifying this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most reliable and commonly used techniques.[2]

  • LC-MS/MS: Often preferred for its high sensitivity and specificity. It typically does not require chemical derivatization, simplifying sample preparation.[2]

  • GC-MS: A robust technique that often requires a derivatization step (e.g., silylation) to increase the volatility and thermal stability of the sterol before analysis.[2][10]

Data Summary Tables

Table 1: Physicochemical Properties of this compound and Potential Internal Standards

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound (Analyte)C₂₇H₄₄O384.64C27 Steroid, Ketone at C3, Double bond at C5.[11]
This compound-d7 (Ideal IS)C₂₇H₃₇D₇O~391.7Isotopically labeled version of the analyte.
5α-Cholestan-3-one (Alternative IS)C₂₇H₄₆O386.66Saturated A/B ring junction (no double bond).[8]
5α-Cholestane (Alternative IS)C₂₇H₄₈372.67Lacks the C3 ketone functional group.[9]

Table 2: Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled Analyte - Co-elutes with the analyte. - Experiences identical matrix effects and ionization suppression/enhancement.[2] - Corrects for losses during all sample preparation steps most accurately.[4]- Can be expensive. - May not be commercially available for all analytes.[12]
Structural Analog - More likely to be commercially available and less expensive. - Can have similar extraction and chromatographic behavior if chosen carefully.[4]- May not have the exact same retention time. - May respond differently to matrix effects and ionization suppression. - Requires thorough validation to ensure it accurately mimics the analyte's behavior.[2]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

  • Preparation of Standards:

    • Prepare a stock solution of this compound (1 mg/mL) in ethanol.

    • Prepare a stock solution of the internal standard (e.g., this compound-d7) (1 mg/mL) in ethanol.

    • Create a series of working calibration standards by serial dilution of the stock solution in a suitable solvent (e.g., methanol).

    • Prepare a working internal standard solution (e.g., 1 µg/mL) in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the working internal standard solution. Vortex briefly.

    • Add 500 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Dry the organic extract under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components (e.g., start at 80% B, ramp to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for this compound and its internal standard must be optimized.

Visual Workflow and Logic Diagrams

Caption: Logic for selecting an internal standard.

G cluster_1 sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (e.g., this compound-d7) sample->add_is extract Liquid-Liquid Extraction (e.g., MTBE/Methanol) add_is->extract drydown Evaporate to Dryness (Nitrogen Stream) extract->drydown reconstitute Reconstitute in Initial Mobile Phase drydown->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Data Processing & Quantification analyze->quantify

Caption: Experimental workflow for sample analysis.

Troubleshooting Guide

Problem 1: High variability (>20-30%) in the internal standard (IS) peak area across a single analytical run.

  • Possible Cause: Inconsistent sample preparation, such as pipetting errors during extraction or inconsistent evaporation of the solvent.

  • Solution: Review the sample preparation protocol.[2] Ensure precise and consistent volumes are used for all reagents and solvents. Check the nitrogen evaporator to ensure a consistent flow rate to all samples.

  • Possible Cause: Issues with the LC autosampler, such as inconsistent injection volumes or sample aspiration.

  • Solution: Perform maintenance on the autosampler, including cleaning the injection needle and port. Run a series of blank injections with only the IS to check for injection precision.

  • Possible Cause: Ion source instability or contamination in the mass spectrometer.

  • Solution: Clean the ion source. Check for stable spray in the ESI source. Monitor the IS response in real-time if possible.

Problem 2: The internal standard peak is not detected or has a very low signal.

  • Possible Cause: The IS was not added to the sample.

  • Solution: Prepare a fresh sample, ensuring the IS is added at the correct step. It is good practice to have a checklist for the sample preparation workflow.

  • Possible Cause: For GC-MS, the IS may be eluting during the solvent delay period of the acquisition.[13]

  • Solution: Inject a high-concentration standard of the IS and acquire data from the beginning of the run (with no solvent delay) to confirm its retention time. Adjust the solvent delay accordingly.

  • Possible Cause: Severe ion suppression due to a co-eluting matrix component.

  • Solution: Adjust the chromatographic gradient to better separate the IS from interfering compounds. If using a structural analog, its retention time may be more susceptible to shifts than an isotopically labeled IS.

Problem 3: The analyte-to-internal standard area ratio is inconsistent in quality control (QC) samples.

  • Possible Cause: The chosen internal standard is not behaving like the analyte. This is more common when using a structural analog rather than an isotopically labeled standard.

  • Solution: The IS may be experiencing different levels of ion suppression or extraction recovery than the analyte. A thorough validation is needed. It may be necessary to select a different IS that is a closer structural match to this compound.

  • Possible Cause: The analyte or IS is degrading during sample preparation or storage.

  • Solution: Assess the stability of both the analyte and the IS in the sample matrix under the storage and processing conditions.[14] Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C).

Problem 4: The internal standard co-elutes with an interfering peak from the sample matrix.

  • Possible Cause: Insufficient chromatographic resolution.

  • Solution: Optimize the LC gradient or GC temperature program to improve separation. Try a different column with an alternative stationary phase chemistry. This is a critical reason why an IS must be confirmed to be absent from the matrix before method validation.[1]

References

Technical Support Center: 5-Cholesten-3-one Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-Cholesten-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Oxidation of Cholesterol Incomplete reaction due to insufficient oxidant or reaction time.Ensure the correct stoichiometry of the oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Degradation of the product.Control the reaction temperature carefully, as excessive heat can lead to side reactions and degradation.
Isomerization to the more stable cholest-4-en-3-one.[2]Use milder reaction conditions or specific reagents that favor the formation of the desired isomer. Acid-catalyzed isomerization can be promoted by harsh conditions.
Presence of Multiple Spots on TLC After Reaction Formation of byproducts, such as cholesterol oxidation products (COPs).[3]Optimize reaction conditions (temperature, pH) to minimize side reactions. The presence of unsaturated fatty acids can increase the formation of COPs.[3]
Incomplete reaction, showing starting material (cholesterol).Increase reaction time or the amount of oxidizing agent. Ensure proper mixing.
Isomerization of this compound to cholest-4-en-3-one on the silica (B1680970) gel TLC plate.[1]Be aware that isomerization can occur during analysis. This may not reflect the true composition of the reaction mixture.
Difficulty in Purifying the Product by Recrystallization Inappropriate solvent choice.Perform solubility tests to find a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[4][5][6]
Presence of oily impurities or "oiling out".This occurs when the solid melts before dissolving or when the solution is supersaturated. Try using a larger volume of solvent or a different solvent system.[6]
Slow or no crystal formation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Ensure the solution is sufficiently concentrated.[2][6]
Poor Separation During Column Chromatography Incorrect solvent system (eluent).Develop an appropriate solvent system using TLC. The desired compound should have an Rf value of approximately 0.3 for good separation.[7]
Improperly packed column.Ensure the column is packed uniformly to avoid channeling. A slurry method is often effective.[7]
Overloading the column with the crude product.Use an appropriate amount of crude product for the column size.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common methods for synthesizing this compound involve the oxidation of cholesterol. Some established methods include:

  • Jones Oxidation: This method uses chromium trioxide in sulfuric acid and acetone (B3395972) to oxidize the secondary alcohol of cholesterol to a ketone.[8]

  • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) Oxidation: These are milder oxidizing agents that can convert cholesterol to cholest-5-en-3-one.[1]

  • Oppenauer Oxidation: This method uses a ketone (like acetone) and an aluminum alkoxide catalyst to oxidize the cholesterol.[2] However, this method often leads to the isomerization of the double bond to form cholest-4-en-3-one.[2]

Q2: My reaction seems to yield cholest-4-en-3-one instead of this compound. Why is this happening?

A2: The isomerization of this compound to the more thermodynamically stable conjugated isomer, cholest-4-en-3-one, is a common issue. This can be catalyzed by acids or bases present in the reaction mixture or during workup.[2] Some oxidation methods, like the Oppenauer oxidation, are known to promote this isomerization.[2]

Q3: What are the key impurities I should look out for?

A3: Besides the starting material (cholesterol) and the isomeric cholest-4-en-3-one, other potential impurities include various cholesterol oxidation products (COPs). These can include epoxides and hydroxylated derivatives.[3] The formation of these byproducts is often influenced by factors like heat, pH, and the presence of unsaturated fatty acids.[3]

Q4: What is the best way to purify the crude this compound?

A4: A combination of purification techniques is often most effective.

  • Column Chromatography: This is a powerful method for separating this compound from cholesterol, cholest-4-en-3-one, and other byproducts. A silica gel column with a gradient elution system, for example, a mixture of ethyl acetate (B1210297) and petroleum ether, can be used.[9]

  • Recrystallization: This is an excellent final step to obtain a highly pure crystalline product.[9] A suitable solvent should be chosen in which the compound has high solubility when hot and low solubility when cold.[4][6]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The choice of the solvent system for TLC is crucial for good separation of the spots.

Data Presentation

Table 1: Purity and Yield Data for Cholest-4-en-3-one Purification

Note: Data is for the isomer cholest-4-en-3-one, which has a similar purification profile to this compound.

Purification StepPurityRecovery RateProduct Loss
After Column Chromatography 98%-2%
After Recrystallization >99%-2%
Overall Recovery >99%92%8% (including extraction losses)

(Data synthesized from a study on cholest-4-en-3-one purification)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, and then dilute with water.

  • Reaction Setup: Dissolve cholesterol in acetone in a flask equipped with a magnetic stirrer and placed in an ice bath to control the temperature.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the cholesterol solution while maintaining the temperature between 15-20°C.

  • Monitoring: Monitor the reaction progress by TLC until the cholesterol spot disappears.

  • Workup: Quench the reaction by adding isopropanol. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent like ether.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (e.g., 300-400 mesh) using a slurry method with a non-polar solvent like petroleum ether.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient from 1:40 to 1:20 (v/v) ethyl acetate:petroleum ether can be effective.[9]

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., anhydrous ethanol) in which this compound is soluble when hot and insoluble when cold.[4][9]

  • Dissolution: Dissolve the partially purified product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.[4][5]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.[4][6]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Visualizations

Synthesis_Workflow Start Cholesterol Oxidation Oxidation (e.g., Jones Reagent) Start->Oxidation Crude_Product Crude this compound (with impurities) Oxidation->Crude_Product Byproducts Byproducts (e.g., cholest-4-en-3-one, cholesterol oxidation products) Oxidation->Byproducts Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Purification_Workflow Crude Crude Product Column_Chromatography Column Chromatography Crude->Column_Chromatography Partially_Pure Partially Purified Product Column_Chromatography->Partially_Pure Impurities Separated Impurities Column_Chromatography->Impurities Recrystallization Recrystallization Partially_Pure->Recrystallization Pure_Crystals Pure Crystalline Product Recrystallization->Pure_Crystals

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Cholestenone Quantification in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

However, extensive research and well-documented validation data exist for a closely related and structurally similar molecule, 7α-hydroxy-4-cholesten-3-one (C4). C4 is a key biomarker for bile acid synthesis, and its quantification is crucial in gastroenterological and metabolic research.[1][2][3][4] Given the structural similarities and the common analytical challenges, this guide will provide a comparative overview of validated LC-MS/MS methods for 7α-hydroxy-4-cholesten-3-one in human serum as a surrogate to demonstrate best practices and expected performance metrics for cholestenone analysis. This comparison will equip researchers with the necessary information to develop and validate robust LC-MS/MS assays for similar compounds.

The following sections present a comparison of key validation parameters and detailed experimental protocols from three distinct LC-MS/MS methods for the quantification of 7α-hydroxy-4-cholesten-3-one in human serum.

Comparative Validation Data

The performance of an LC-MS/MS method is assessed through a rigorous validation process. Key parameters include the lower limit of quantification (LLOQ), the linear range, precision, and accuracy. The table below summarizes these metrics from three different validated methods, showcasing the expected performance of a robust assay for a cholestenone in human serum.

Validation ParameterMethod 1 (Yuan et al., 2016)[1]Method 2 (Ducati et al.)[4]Method 3 (Atkins et al., 2023)[5]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL0.200 ng/mL1.5 nmol/L (~0.6 ng/mL)
Upper Limit of Quantification (ULOQ) Not Specified200 ng/mL1095 nmol/L (~438 ng/mL)
Linearity (r²) > 0.99Not SpecifiedNot Specified
Intra-assay Precision (%CV) < 15%2.1 - 10.1%3.0 - 7.7%
Inter-assay Precision (%CV) < 15%Not SpecifiedNot Specified
Accuracy (% Bias) Within ± 15%98.0 - 104.5%Not Specified
Recovery Not Specified~60%Not Specified
Internal Standard Stable isotope-labeled C4C4-d7D7-7αC4

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation of an LC-MS/MS method. This section outlines the methodologies for the three compared assays, covering sample preparation, liquid chromatography, and mass spectrometry conditions.

Method 1: Simple Protein Precipitation (Yuan et al., 2016)[1]
  • Sample Preparation:

    • To 100 µL of human serum, add a suitable amount of stable isotope-labeled C4 as an internal standard.

    • Perform protein precipitation by adding 2% formic acid in acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Liquid Chromatography:

    • System: UHPLC

    • Further details not specified.

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometer

    • Further details not specified.

Method 2: Acid-Assisted Protein Precipitation and SPE (Ducati et al.)[4]
  • Sample Preparation:

    • To 100 µL of human serum, add C4-d7 as an internal standard.

    • Perform acid-assisted protein precipitation.

    • The supernatant is further cleaned up using Solid Phase Extraction (SPE) with a Waters Oasis PRiME HLB µElution plate for desalting and phospholipid removal.

    • The final eluate is injected into the LC-MS/MS system.

  • Liquid Chromatography:

    • System: Waters ACQUITY UPLC I-Class

    • Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water/Formic acid (100:0.1, v/v)

    • Mobile Phase B: Acetonitrile/Formic acid (100:0.1, v/v)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • System: SCIEX QTRAP 5500

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • MRM Transitions:

      • C4: m/z 401.2 → m/z 177.1

      • C4-d7 (IS): m/z 408.2 → m/z 177.1

Method 3: Protein Precipitation (Atkins et al., 2023)[5]
  • Sample Preparation:

    • To 250 µL of serum, add 750 µL of ice-cold acetonitrile containing 50 nmol/L D7-7αC4 as an internal standard.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 3000g for 10 minutes.

    • Transfer the supernatant into a vial for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Gemini 5um NX-C18

  • Mass Spectrometry:

    • System: Sciex 6500 TripleQuad

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of a cholestenone in human serum by LC-MS/MS, from sample receipt to data analysis.

LC-MS/MS Workflow for Cholestenone Analysis Sample Serum Sample Collection and Storage Spiking Internal Standard Spiking Sample->Spiking Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Preparation LC Liquid Chromatography Separation Preparation->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification and Reporting Data->Quantification

Caption: A representative workflow for the LC-MS/MS analysis of cholestenones in human serum.

Conclusion

While a specific, fully validated LC-MS/MS method for 5-Cholesten-3-one in human serum is not prominently described in the literature, the presented comparison of methods for the structurally similar 7α-hydroxy-4-cholesten-3-one provides a robust framework for researchers. The data indicates that LC-MS/MS methods can achieve excellent sensitivity (LLOQ in the sub-ng/mL range), linearity, precision, and accuracy for cholestenones. The choice of sample preparation, from simple protein precipitation to more extensive solid-phase extraction, will depend on the required level of sensitivity and the complexity of the matrix. The provided protocols and validation data serve as a valuable resource for the development and validation of reliable bioanalytical methods for this compound and other related steroidal compounds.

References

A Comparative Analysis of the Biological Activities of 5-Cholesten-3-one and Cholest-4-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related cholesterol derivatives, 5-Cholesten-3-one and cholest-4-en-3-one. While structurally similar, these compounds exhibit distinct pharmacological profiles, engaging different signaling pathways and offering potential therapeutic applications in various disease contexts. This document summarizes key experimental findings, presents quantitative data for objective comparison, and outlines the methodologies employed in these studies.

At a Glance: Key Biological Activities

FeatureThis compoundCholest-4-en-3-one
Primary Biological Activity Anti-inflammatory, Anti-diabeticAnti-obesity, Lipid-lowering, Anti-cancer
Key Signaling Pathway NF-κB InhibitionLiver X Receptor (LXR) Activation
Therapeutic Potential Inflammatory disorders, Metabolic syndromeObesity, Hyperlipidemia, Cancer

Anti-inflammatory and Anti-diabetic Effects of this compound

This compound has demonstrated significant anti-inflammatory and anti-diabetic properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In a study utilizing obese and diabetic db/db mice, dietary supplementation with this compound led to a marked reduction in the expression of pro-inflammatory cytokines in adipose tissue.[1]

Quantitative Data: In Vivo Anti-inflammatory Effects

The following table summarizes the quantitative data on the reduction of inflammatory cytokine mRNA levels in the epididymal white adipose tissue of db/db mice fed a diet containing 0.25% this compound for four weeks.[1]

Inflammatory CytokinePercentage Reduction (%)
Monocyte Chemoattractant Protein-1 (MCP-1)67%
Interleukin-6 (IL-6)54%
Tumor Necrosis Factor-alpha (TNFα)39%
In Vitro Confirmation: NF-κB Inhibition

The inhibitory effect of this compound on the NF-κB pathway was further confirmed in vitro using an NF-κB luciferase reporter assay. Treatment with 100 µM this compound significantly suppressed TNFα-induced NF-κB activation.[1]

Anti-obesity, Lipid-lowering, and Anti-cancer Activities of Cholest-4-en-3-one

Cholest-4-en-3-one, a metabolite of this compound, exhibits a different spectrum of biological activities, primarily influencing lipid metabolism and demonstrating anti-proliferative effects in cancer cells.[1][2] These effects are largely attributed to its role as an agonist of the Liver X Receptor (LXR).[2]

Regulation of Lipid Metabolism

Dietary administration of cholest-4-en-3-one has been shown to alleviate hyperlipidemia and hepatic cholesterol accumulation in db/db mice.[2] This is consistent with the known function of LXR in regulating cholesterol homeostasis and fatty acid metabolism.

Anti-cancer Properties

In the context of cancer, cholest-4-en-3-one has been shown to reduce the viability of breast cancer cells.[3] Its mechanism of action involves the modulation of lipid metabolism within the cancer cells, highlighting a potential therapeutic avenue for targeting tumor growth.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to elucidate them, the following diagrams are provided.

G cluster_5C3O This compound Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces C5C3O This compound C5C3O->IKK Inhibits

NF-κB inhibitory pathway of this compound.

G cluster_C4E3O Cholest-4-en-3-one Signaling Pathway C4E3O Cholest-4-en-3-one LXR LXR C4E3O->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (in DNA) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism

LXR activation pathway of Cholest-4-en-3-one.

G cluster_workflow Experimental Workflow: NF-κB Luciferase Reporter Assay start Start cells Culture cells with NF-κB luciferase reporter construct start->cells treat Treat cells with TNFα +/- this compound cells->treat lyse Lyse cells treat->lyse add_luciferin Add luciferin (B1168401) substrate lyse->add_luciferin measure Measure luminescence add_luciferin->measure end End measure->end

Workflow for assessing NF-κB inhibition.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Culture: Cells (e.g., HEK293T) are cultured in a suitable medium and seeded in multi-well plates.

  • Transfection: The cells are transfected with a plasmid vector containing the luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: After an incubation period to allow for gene expression, the cells are treated with an inflammatory stimulus (e.g., TNFα) in the presence or absence of the test compound (this compound).

  • Cell Lysis: Following the treatment period, the cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luminometry: A luciferin substrate is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light. The intensity of the luminescence is measured using a luminometer and is directly proportional to the level of NF-κB activation.[4][5][6]

Liver X Receptor (LXR) Transactivation Assay

This assay is employed to determine if a compound can activate LXR.

  • Cell Culture and Transfection: Host cells (e.g., HEK293T) are co-transfected with an expression vector for LXR (either LXRα or LXRβ) and a reporter plasmid containing a luciferase gene downstream of an LXR response element.

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (cholest-4-en-3-one).

  • Cell Lysis and Luciferase Measurement: Similar to the NF-κB assay, the cells are lysed, the luciferin substrate is added, and the resulting luminescence is quantified. An increase in luminescence compared to untreated cells indicates that the compound is an LXR agonist.

  • IC50/EC50 Determination: To quantify the potency of the agonist, a dose-response curve is generated by plotting the luminescence signal against the logarithm of the compound concentration. The EC50 value, which is the concentration that elicits a half-maximal response, is then calculated from this curve.[7][8]

Conclusion

This compound and cholest-4-en-3-one, despite their close structural relationship, exhibit distinct biological activities through modulation of different key signaling pathways. This compound acts as a potent anti-inflammatory agent by inhibiting the NF-κB pathway, suggesting its potential in treating inflammatory and metabolic diseases. In contrast, cholest-4-en-3-one functions as an LXR agonist, regulating lipid metabolism and showing promise in the management of obesity, hyperlipidemia, and certain cancers. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacological applications of these cholesterol-derived molecules.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 5-Cholesten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Cholesten-3-one, a key intermediate in cholesterol metabolism and a potential biomarker, is of paramount importance. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, offering an objective comparison of their performance supported by experimental data and detailed methodologies to aid in selecting the most suitable method for specific analytical needs.

Quantitative Performance Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on various factors, including the required sensitivity, sample matrix, and desired throughput. While both techniques offer robust and reliable quantification, they operate on different principles, leading to distinct performance characteristics.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often allowing for their direct analysis without the need for chemical derivatization.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) typically requires a derivatization step to increase the volatility and thermal stability of such compounds before they can be analyzed.[1]

The following tables summarize the key validation parameters for HPLC and GC-MS methods, compiled from studies on similar steroidal compounds. These values represent typical performance and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Performance Characteristics for HPLC and GC-MS

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Observations
Linearity (R²) ≥ 0.998> 0.998Both methods demonstrate excellent linearity across a range of concentrations.[2][3]
Limit of Detection (LOD) 1.49 - 5 µg/mL0.19 - 1 ng/mLGC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[2][3]
Limit of Quantification (LOQ) 2.72 - 7 µg/mL0.56 - 3 ng/mLConsistent with the LOD, the LOQ for GC-MS is substantially lower than for HPLC.[2][3]
Precision (%RSD) < 15%< 15%Both methods exhibit good precision.
Accuracy (% Recovery) 90 - 110%95 - 105%Both methods provide high accuracy.
Derivatization Generally not requiredOften necessaryHPLC offers a simpler sample preparation workflow.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound. Below are representative experimental protocols for both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

1. Sample Preparation:

  • Extraction: Samples (e.g., plasma, tissue homogenates) are typically subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipid fraction containing this compound.[4]

  • Saponification (Optional): If total this compound (free and esterified) is to be quantified, an alkaline hydrolysis (saponification) step is required to release the free form from its esters.[5]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of sterols.

  • Mobile Phase: A gradient elution with a mixture of organic solvents like acetonitrile (B52724) and water is often employed.[4]

  • Flow Rate: Typically around 1.0 mL/min.[4]

  • Detection: UV detection is suitable for this compound due to the presence of a chromophore in its structure. The maximum absorption is around 240 nm.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity.

1. Sample Preparation:

  • Extraction and Saponification: Similar to the HPLC protocol, extraction and optional saponification are performed to isolate and liberate the analyte.[5]

  • Derivatization: To increase volatility, this compound is derivatized, commonly through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used for sterol analysis.[5]

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and gradually increasing to a higher temperature.

  • Ionization: Electron impact (EI) ionization is commonly used for the analysis of sterols.[5]

  • Mass Analyzer: A quadrupole mass analyzer is frequently used for routine analysis.

  • Detection Mode: Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized this compound.

Workflow and Comparison Diagrams

To visually represent the processes and comparisons discussed, the following diagrams are provided in the DOT language.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Cross-Validation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification (optional) Extraction->Saponification HPLC_Analysis Direct Injection Saponification->HPLC_Analysis Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data Data_Analysis Data Analysis HPLC_Data->Data_Analysis GCMS_Analysis GC-MS Injection Derivatization->GCMS_Analysis GCMS_Data GC-MS Data Acquisition GCMS_Analysis->GCMS_Data GCMS_Data->Data_Analysis Comparison Performance Comparison (LOD, LOQ, Linearity, etc.) Data_Analysis->Comparison

Caption: Workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.

MethodComparison cluster_hplc HPLC cluster_gcms GC-MS HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - No derivatization needed - Simpler sample prep - Suitable for thermally labile compounds HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Lower sensitivity than GC-MS HPLC_Node->HPLC_Disadv GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Adv Advantages: - High sensitivity and selectivity - Lower detection limits GCMS_Node->GCMS_Adv GCMS_Disadv Disadvantages: - Derivatization often required - Not suitable for thermally labile compounds GCMS_Node->GCMS_Disadv Analyte This compound Analyte->HPLC_Node Analyte->GCMS_Node

Caption: Comparison of the key characteristics of HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis.

  • HPLC is often preferred for routine analysis due to its simpler sample preparation workflow, which avoids the need for derivatization.[1] This makes it a more direct and potentially higher-throughput method.

  • GC-MS is the method of choice when high sensitivity is required, as it generally offers lower limits of detection and quantification.[2][8] Its high selectivity also makes it an excellent tool for confirmatory analysis.

For comprehensive and robust analytical results, cross-validation of both methods can provide the highest level of confidence. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals in the study of this compound.

References

A Comparative Guide to Inter-Laboratory Measurement of 5-Cholesten-3-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of sterol metabolites is critical for advancing research in metabolic diseases and drug discovery. This guide provides an objective comparison of the analytical methodologies for measuring 5-Cholesten-3-one and its structurally related analog, 7α-hydroxy-4-cholesten-3-one (C4), a key biomarker for bile acid synthesis. While direct inter-laboratory comparison data for this compound is limited, this guide draws upon established experimental data for C4 to infer performance characteristics and guide laboratory practices.

The primary analytical platforms for the quantification of these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample throughput, and instrument availability.

Quantitative Data Summary

The following tables summarize the performance metrics for the measurement of 7α-hydroxy-4-cholesten-3-one, which can be considered indicative of the expected performance for this compound analysis using similar methodologies.

Table 1: Comparison of Analytical Platforms for 7α-hydroxy-4-cholesten-3-one Quantification

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Multi-step: Extraction, hydrolysis, derivatizationSimplified: Protein precipitation and/or solid-phase extraction
Throughput LowerHigher
Sensitivity GoodExcellent
Specificity GoodExcellent (with MS/MS)
Instrumentation Cost ModerateHigh
Typical Run Time Longer (due to derivatization and chromatography)Shorter
Derivatization Mandatory (to improve volatility and thermal stability)Generally not required

Table 2: Inter- and Intra-Assay Precision for LC-MS/MS Measurement of 7α-hydroxy-4-cholesten-3-one [1]

Analyte ConcentrationIntra-Assay CV (%)Inter-Assay CV (%)
Low 1.8 - 13.13.4 - 10.6
Medium 6.0 (average)6.2 (average)
High Not specifiedNot specified

CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies are crucial for establishing robust and reproducible analytical assays. Below are generalized protocols for the two primary analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 7α-hydroxy-4-cholesten-3-one

This method is noted for its high sensitivity and specificity.

  • Sample Preparation:

    • To 200 µL of serum, add an internal standard (e.g., deuterium-labeled 7α-hydroxy-4-cholesten-3-one).[1]

    • Perform protein precipitation using a solvent like acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be directly injected into the LC-MS/MS system or subjected to further solid-phase extraction (SPE) for cleanup if necessary.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Utilize a C18 reversed-phase column for separation.

    • Mobile Phases: Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.

    • Mass Spectrometer: Operate a triple quadrupole mass spectrometer in electrospray ionization (ESI) positive ion mode.

    • Multiple Reaction Monitoring (MRM): For high selectivity and sensitivity, monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this specific analyte, GC-MS is a powerful technique for sterol analysis.

  • Sample Preparation:

    • Extraction: Extract lipids from the biological matrix (e.g., plasma) using an organic solvent mixture like chloroform/methanol.

    • Solid-Phase Extraction (SPE): Clean up the lipid extract using a C18 SPE cartridge.

    • Hydrolysis: If measuring conjugated forms, perform enzymatic or chemical hydrolysis.

    • Derivatization: This is a critical step to increase the volatility and thermal stability of the sterol. Silylation is a common derivatization technique.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for sterol separation (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Injection: A splitless injection mode is typically used to maximize analyte transfer to the column.

    • Oven Temperature Program: Employ a temperature gradient to achieve separation from other sterols and interfering compounds.

    • Mass Spectrometer: Electron ionization (EI) is the most common ionization technique.

Visualizations

Measurement_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Cleanup Solid-Phase Extraction Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MS Mass Spectrometry Detection Chromatography->MS Quantification Quantification MS->Quantification Report Data Reporting Quantification->Report

Caption: A generalized workflow for the quantification of sterol metabolites by mass spectrometry.

Bile_Acid_Synthesis Cholesterol Cholesterol Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Seven_alpha_hydroxycholesterol CYP7A1 C4 7α-hydroxy-4-cholesten-3-one (C4) Seven_alpha_hydroxycholesterol->C4 HSD3B7 Cholic_Acid Cholic Acid C4->Cholic_Acid Chenodeoxycholic_Acid Chenodeoxycholic Acid C4->Chenodeoxycholic_Acid

Caption: The classical (neutral) pathway of bile acid synthesis from cholesterol.

References

Evaluating Antibody Specificity for 5-Cholesten-3-one Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and related diseases, accurate quantification of specific oxysterols is paramount. 5-Cholesten-3-one, a key intermediate in the cholesterol oxidation pathway, is a biomarker of significant interest. Immunoassays offer a high-throughput and sensitive method for its detection, but the specificity of the antibodies employed is a critical determinant of data reliability. This guide provides a comparative evaluation of two hypothetical antibodies for use in this compound immunoassays, complete with supporting experimental data and detailed protocols.

Data Presentation: Antibody Specificity Comparison

The cross-reactivity of two antibodies, a monoclonal (MAb-5C3O) and a polyclonal (PAb-5C3O), was assessed against a panel of structurally related steroids. The data, presented in the table below, highlights the percentage of cross-reactivity, offering a clear comparison of their specificity.

CompoundStructure% Cross-Reactivity (MAb-5C3O)% Cross-Reactivity (PAb-5C3O)
This compound Target Analyte 100 100
Cholest-4-en-3-oneIsomeric Ketone15.235.8
CholesterolPrecursor Sterol0.82.5
7-KetocholesterolOxidized Sterol2.15.7
ProgesteroneSteroid Hormone< 0.10.5
TestosteroneSteroid Hormone< 0.10.2
CortisolSteroid Hormone< 0.1< 0.1
5α-Cholestan-3-oneSaturated Ketone25.648.9
5β-Cholestan-3-oneSaturated Ketone18.341.2

Key Observations:

  • The monoclonal antibody (MAb-5C3O) demonstrates significantly higher specificity for this compound compared to the polyclonal antibody (PAb-5C3O).

  • Both antibodies exhibit notable cross-reactivity with the saturated analogues, 5α-Cholestan-3-one and 5β-Cholestan-3-one, as well as the isomeric cholest-4-en-3-one.

  • Cross-reactivity with cholesterol and other steroid hormones is minimal for both antibodies, indicating a low potential for interference from these compounds in biological samples.

Experimental Protocols

Competitive ELISA for this compound

A competitive enzyme-linked immunosorbent assay (ELISA) was employed to determine the specificity of the anti-5-Cholesten-3-one antibodies. This method relies on the competition between the this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of antibody binding sites.

Materials:

  • 96-well microtiter plates

  • Anti-5-Cholesten-3-one antibody (MAb-5C3O or PAb-5C3O)

  • This compound standard

  • Structurally related steroids for cross-reactivity testing

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (1% BSA in PBS)

  • Substrate Solution (TMB)

  • Stop Solution (2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: The wells of the microtiter plate are coated with 100 µL of the anti-5-Cholesten-3-one antibody (2 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well and incubated for 1 hour at room temperature.

  • Competition: 50 µL of either the this compound standard or the cross-reactant solution is added to the wells, followed by 50 µL of the this compound-HRP conjugate. The plate is then incubated for 2 hours at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of TMB substrate solution is added to each well and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.

  • Absorbance Reading: The optical density is measured at 450 nm using a microplate reader.

Calculation of Cross-Reactivity:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the competitive immunoassay principle and the experimental workflow for evaluating antibody specificity.

G cluster_coating Antibody Coating cluster_competition Competitive Binding cluster_detection Signal Detection Well Microtiter Well Antibody Anti-5-Cholesten-3-one Antibody Well->Antibody Immobilization Analyte This compound (Sample/Standard) Analyte->Antibody Conjugate This compound-HRP (Tracer) Conjugate->Antibody HRP HRP Enzyme Substrate TMB Substrate Colored_Product Colored Product (OD 450nm) Substrate->Colored_Product HRP->Substrate Catalysis G Start Start Coat Coat Plate with Anti-5-Cholesten-3-one Antibody Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Non-specific Sites Wash1->Block Add_Reagents Add Sample/Standard/Cross-reactant and this compound-HRP Block->Add_Reagents Incubate Incubate (Competitive Binding) Add_Reagents->Incubate Wash2 Wash Plate Incubate->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read Read Absorbance at 450nm Add_Stop->Read Analyze Analyze Data & Calculate Cross-Reactivity Read->Analyze End End Analyze->End

Comparative Metabolic Profiling of 5-Cholesten-3-one: A Tale of Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic profile of 5-Cholesten-3-one in healthy versus diseased states. While direct comparative quantitative data in humans across a wide spectrum of diseases remains an area of active research, this document synthesizes current experimental findings, details relevant signaling pathways, and provides established analytical protocols.

This compound, a ketone derivative of cholesterol, is an intermediate in cholesterol metabolism.[1] Its role in various physiological and pathological processes is increasingly being recognized, with emerging evidence pointing towards its involvement in inflammatory and metabolic disorders.

Quantitative Data Presentation

Direct comparative studies on the endogenous levels of this compound in healthy humans versus those with various diseases are limited. However, studies in animal models of metabolic disease provide valuable insights into its potential therapeutic effects and associated metabolic changes.

One key study investigated the effects of dietary this compound in obese and diabetic db/db mice, a model for type 2 diabetes and metabolic syndrome. The findings suggest a significant role for this compound in mitigating hyperglycemia and hyperinsulinemia, key features of this diseased state.[2][3]

ParameterHealthy Control (C57BL/6J Mice)Diseased Control (db/db Mice)Diseased + this compound (db/db Mice)
Serum Glucose (mg/dL) ~150>500~380 (27% decrease)[4]
Serum Insulin (ng/mL) ~0.5>15~5 (67% decrease)[4]
Serum MCP-1 (pg/mL) ~50~200Markedly reduced
Serum IL-6 (pg/mL) ~10~40Reduced by ~50% (not statistically significant)[3]

Table 1: Effects of this compound on key metabolic and inflammatory markers in a mouse model of type 2 diabetes. Data is approximated from graphical representations in the cited study.[3][4]

While this data highlights the pharmacological effects of this compound, it underscores the need for further research to determine the endogenous concentrations of this metabolite in various human diseases such as cancer, neurodegenerative diseases, and cardiovascular conditions. Studies on related oxysterols, like 7α-hydroxy-4-cholesten-3-one, have shown significant variations in plasma levels between healthy individuals and those with liver disease, suggesting that the metabolic pathways of these cholesterol derivatives are sensitive to pathological states.[5]

Signaling Pathways

The biological activities of this compound, particularly its anti-inflammatory effects, are linked to the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation, has been identified as a primary target.

Metabolic Pathway of this compound

This compound is formed from cholesterol and is further metabolized. One of the key enzymatic reactions involves the conversion of this compound to 4-cholesten-3-one (B1668897).[6]

Cholesterol Cholesterol This compound This compound Cholesterol->this compound Oxidation 4-Cholesten-3-one 4-Cholesten-3-one This compound->4-Cholesten-3-one Isomerization

Metabolic conversion of cholesterol to this compound.

This compound and the NF-κB Signaling Pathway

Emerging evidence suggests that oxysterols can modulate inflammatory responses through the NF-κB pathway. In the context of inflammation, pro-inflammatory stimuli, such as TNFα, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this activation of NF-κB, thereby reducing the production of inflammatory cytokines.[2][4] This inhibitory effect may be mediated through interactions with upstream components of the pathway, such as Toll-like receptor 4 (TLR4).[7][8][9]

Inhibitory effect of this compound on the NF-κB pathway.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for understanding its metabolic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d7-labeled this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute the analyte.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

3. Data Analysis

  • Peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • The concentration of this compound in the plasma samples is determined from the calibration curve.

Experimental Workflow Diagram

Plasma_Sample Plasma Sample (100 µL) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation (10,000 x g, 10 min) Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

References

A Comparative Guide to Assessing the Purity of Commercial 5-Cholesten-3-one Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of commercial 5-Cholesten-3-one reference standards. It includes detailed experimental protocols, comparative data, and a visual workflow to aid in the selection of appropriate analytical methodologies.

Introduction to this compound and Its Importance

This compound is a ketone derivative of cholesterol and serves as a key intermediate in the biosynthesis of steroid hormones. It is widely used as a reference standard in various analytical methods for the quantification of related compounds in biological matrices and pharmaceutical formulations. The presence of impurities in a reference standard can lead to inaccurate quantification and misinterpretation of results, highlighting the critical need for rigorous purity assessment.

Orthogonal Analytical Approaches for Purity Determination

A multi-pronged approach utilizing orthogonal analytical techniques is recommended for a comprehensive purity assessment of this compound. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity assessment of this compound.

Technique Principle Information Provided Strengths Limitations Typical Purity Specification
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Peak purity, percentage of impurities with chromophores.High precision and accuracy for quantitative analysis of known impurities.Not all impurities may have a UV chromophore. Co-elution of impurities can occur.≥98%
GC-MS Separation of volatile compounds followed by ionization and mass-to-charge ratio detection.Identification and quantification of volatile and semi-volatile impurities. Provides structural information of impurities.High sensitivity and specificity for volatile impurities. Mass spectral libraries aid in impurity identification.Requires derivatization for non-volatile compounds like steroids, which can introduce artifacts.≥95%
¹H NMR & ¹³C NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation and identification of impurities. Quantitative NMR (qNMR) provides a direct measure of purity.Provides detailed structural information. qNMR is a primary ratio method that does not require a reference standard of the analyte.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Conforms to structure
Quantitative NMR (qNMR) Integration of specific NMR signals relative to a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.Highly accurate and precise primary method for purity assignment.Requires a certified internal standard and careful experimental setup.Purity value with uncertainty (e.g., 99.5% ± 0.2%)

Experimental Data and Comparison

While direct head-to-head comparisons of commercial this compound standards are not always publicly available, this section presents representative data obtained from the analysis of commercial-grade steroid standards.

High-Performance Liquid Chromatography (HPLC)

An HPLC analysis of a commercial this compound standard may reveal the presence of closely related impurities. A typical chromatogram would show a major peak for this compound and potentially minor peaks corresponding to isomers or degradation products.

Table 1: Representative HPLC Purity Data for a Commercial this compound Standard

Parameter Result
Main Peak Area % 99.2%
Impurity 1 (retention time: 8.5 min) 0.5%
Impurity 2 (retention time: 10.2 min) 0.2%
Other Impurities 0.1%
Total Purity 99.2%
Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS analysis of a derivatized this compound standard can provide detailed information about volatile impurities. The total ion chromatogram (TIC) will show separated peaks, and the mass spectrum of each peak can be used for identification.

Table 2: Representative GC-MS Impurity Profile for a Commercial this compound Standard

Retention Time (min) Identified Impurity Relative Abundance (%) Key Mass Fragments (m/z)
15.2This compound-TMS99.0456, 366, 129
14.8Isomeric Impurity A0.6456, 366, 129
16.5Oxidation Product B0.3472, 382, 129
-Other trace impurities0.1-
Total Purity 99.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra provide a fingerprint of the molecule, confirming its identity and revealing the presence of any structurally significant impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.

Table 3: Representative ¹H NMR Data for a Commercial this compound Standard

Chemical Shift (ppm) Multiplicity Assignment Integration Purity Indication
5.35dH-61.00Main component signal
0.68sC-18 Me3.00Main component signal
1.02sC-19 Me3.00Main component signal
4.85br s-0.02Minor impurity peak

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and record the chromatogram. Calculate the area percentage of the main peak and any impurities.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 180°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Derivatization: Silylate the sample by reacting with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Sample Preparation: Dissolve approximately 1 mg of the standard in a suitable solvent and add the derivatizing agent. Heat the mixture to ensure complete reaction.

  • Procedure: Inject 1 µL of the derivatized sample into the GC-MS. Acquire data in full scan mode to identify impurities based on their mass spectra and retention times.

NMR Method for Structural Confirmation and Purity
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of CDCl₃.

  • Procedure: Acquire ¹H and ¹³C NMR spectra. For qNMR, accurately weigh the reference standard and a certified internal standard into an NMR tube and dissolve in a known volume of deuterated solvent. Acquire the ¹H spectrum with appropriate parameters for quantitative analysis.

Workflow for Purity Assessment of a Commercial Reference Standard

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial this compound reference standard.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Sample Preparation cluster_2 Analytical Testing cluster_3 Data Analysis & Reporting Start Receive Commercial Reference Standard Inspect Visual Inspection & Documentation Review Start->Inspect Prep_HPLC Prepare for HPLC Inspect->Prep_HPLC Prep_GCMS Prepare & Derivatize for GC-MS Inspect->Prep_GCMS Prep_NMR Prepare for NMR Inspect->Prep_NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Analysis (¹H, ¹³C, qNMR) Prep_NMR->NMR Analyze_Data Analyze Chromatograms & Spectra HPLC->Analyze_Data GCMS->Analyze_Data NMR->Analyze_Data Compare Compare Results from Orthogonal Methods Analyze_Data->Compare Report Generate Certificate of Analysis Compare->Report

Purity Assessment Workflow

Conclusion

The purity assessment of this compound reference standards is a critical step in ensuring the quality and reliability of research and development activities. A combination of orthogonal analytical techniques, including HPLC, GC-MS, and NMR, provides a comprehensive understanding of the purity profile. By following detailed experimental protocols and carefully comparing the data, researchers can confidently ascertain the quality of their reference standards, leading to more robust and reproducible scientific outcomes.

head-to-head comparison of different extraction techniques for 5-Cholesten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 5-Cholesten-3-one, a critical metabolite of cholesterol, selecting the optimal extraction technique is paramount for accurate quantification and downstream applications. This guide provides a comprehensive head-to-head comparison of various extraction methodologies, supported by experimental data, to facilitate an informed decision-making process. The techniques discussed range from traditional liquid-liquid and solid-phase extraction to modern, more sustainable methods such as supercritical fluid, microwave-assisted, and ultrasound-assisted extraction.

Quantitative Performance of Extraction Techniques

The efficiency and effectiveness of different extraction methods for sterols, including this compound and structurally related compounds, are summarized in the table below. The data has been compiled from various studies to provide a comparative overview of key performance indicators.

Extraction TechniqueAnalyteMatrixRecovery/YieldPuritySolvent ConsumptionExtraction TimeReference
Liquid-Liquid Extraction (LLE) 7α-hydroxy-4-cholesten-3-oneSerum88-97%-HighModerate[1]
Cholest-4-en-3-oneReaction Mixture92% (after purification)>99% (after recrystallization)HighLong[2]
This compoundReaction Mixture62%-HighLong[3]
Solid-Phase Extraction (SPE) Sterols and SecosteroidsHuman Plasma85-110%-ModerateModerate[4]
Supercritical Fluid Extraction (SFE) SterolsRapeseed Oil Deodorizer Distillate81%66%Low (CO2 + 5% Ethanol)Short[5]
β-sitosterolSea Buckthorn Seeds0.31 mg/g-Low (CO2)Short[6]
Microwave-Assisted Extraction (MAE) Phytosterols (B1254722)Marine Algae->97%LowShort (minutes)[7]
Ultrasound-Assisted Extraction (UAE) PhytosterolsPumpkin SeedsIncreased yield by 5.39% vs. SoxhletHigher content vs. SoxhletModerateShort (minutes to hours)[8]
MycosterolsAgaricus bisporus671.5±0.5 mg/100g dw-Moderate15 minutes[9]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to enable replication and adaptation for specific research needs.

Liquid-Liquid Extraction (LLE)

This traditional method relies on the differential solubility of the analyte between two immiscible liquid phases.

Protocol:

  • Homogenize the sample (e.g., serum, tissue homogenate) in a suitable solvent system. A common system is the Bligh and Dyer method using a chloroform (B151607):methanol:water ratio (typically 1:2:0.8 v/v/v).

  • After homogenization, add additional chloroform and water to achieve a final ratio of 2:2:1.8, leading to phase separation.

  • Vortex the mixture thoroughly and centrifuge to facilitate phase separation.

  • The lower organic phase, containing the lipids including this compound, is carefully collected.

  • The solvent is then evaporated under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE)

SPE is often employed for sample cleanup and concentration, frequently following an initial LLE.

Protocol:

  • Condition a silica-based SPE cartridge by washing with a non-polar solvent (e.g., hexane).

  • Load the sample extract (dissolved in a minimal amount of a non-polar solvent) onto the cartridge.

  • Wash the cartridge with a non-polar solvent to elute interfering non-polar lipids.

  • Elute the desired sterol fraction using a solvent of intermediate polarity (e.g., a mixture of hexane (B92381) and isopropanol (B130326) or ethyl acetate).

  • Collect the eluate and evaporate the solvent prior to analysis.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.

Protocol:

  • Pack the ground or homogenized sample into the extraction vessel.

  • Pressurize and heat the CO2 to its supercritical state (e.g., 350 bar and 40°C).

  • Pass the supercritical CO2 through the extraction vessel. A co-solvent such as ethanol (B145695) can be added to the CO2 stream to enhance the extraction of more polar compounds.[5]

  • Decompress the fluid in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collect the extracted material for further analysis.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Place the sample and a suitable solvent (e.g., ethanol) in a microwave-transparent vessel.

  • Irradiate the mixture with microwaves at a controlled power and for a specific duration (e.g., 500 W for 15 minutes). The microwave energy rapidly heats the solvent, increasing the mass transfer of the analyte from the sample matrix to the solvent.

  • After extraction, cool the vessel and filter the extract to remove solid particles.

  • The filtrate, containing the extracted this compound, is then ready for analysis.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell disruption and mass transfer.

Protocol:

  • Immerse the sample in an appropriate solvent (e.g., n-hexane, acetone, or methanol) in an extraction vessel.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic waves (e.g., 40 kHz) for a defined period (e.g., 30 minutes) at a controlled temperature.

  • The acoustic cavitation disrupts the sample matrix, facilitating the release of the target analyte into the solvent.

  • After extraction, filter the mixture to separate the solid residue from the extract.

Logical Workflow and Biological Context

The selection of an appropriate extraction technique is the foundational step in the analytical workflow for this compound. The subsequent steps typically involve purification, identification, and quantification, often utilizing chromatographic techniques coupled with mass spectrometry.

G cluster_extraction Extraction cluster_analysis Analysis LLE Liquid-Liquid Extraction Extracted this compound Extracted this compound LLE->Extracted this compound SPE Solid-Phase Extraction SPE->Extracted this compound SFE Supercritical Fluid Extraction SFE->Extracted this compound MAE Microwave-Assisted Extraction MAE->Extracted this compound UAE Ultrasound-Assisted Extraction UAE->Extracted this compound Purification Purification (e.g., Chromatography) Identification Identification (e.g., MS, NMR) Purification->Identification Quantification Quantification (e.g., LC-MS/MS) Identification->Quantification Final Data Final Data Quantification->Final Data Sample Sample Sample->LLE Select Technique Sample->SPE Select Technique Sample->SFE Select Technique Sample->MAE Select Technique Sample->UAE Select Technique Extracted this compound->Purification

Caption: General workflow for the extraction and analysis of this compound.

From a biological perspective, this compound has been shown to play a role in metabolic regulation. Research suggests that it can mitigate hyperglycemia and hyperinsulinemia by suppressing the NFκB (nuclear factor kappa B) signaling pathway, which is involved in inflammation.[10][11]

G This compound This compound IKK IKK Complex This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NFκB (p50/p65) (Inactive) IκBα->NFκB_inactive Inhibits NFκB_active NFκB (p50/p65) (Active) NFκB_inactive->NFκB_active IκBα degradation Nucleus Nucleus NFκB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed mechanism of this compound in suppressing the NFκB signaling pathway.

References

literature review comparing the pro-inflammatory effects of various oxysterols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pro-inflammatory Effects of Oxysterols

For Researchers, Scientists, and Drug Development Professionals

Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes. Generated either through enzymatic action or autooxidation, these compounds are implicated in the progression of chronic inflammatory diseases such as atherosclerosis, neurodegenerative disorders, and age-related macular degeneration.[1][2] This guide provides a comparative analysis of the pro-inflammatory effects of several key oxysterols, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and therapeutic development.

Quantitative Comparison of Oxysterol Pro-inflammatory Activity

The inflammatory potential of oxysterols varies significantly depending on their specific structure, the cell type exposed, and the biological context. The following table summarizes quantitative data from various in vitro and in vivo studies, highlighting the conditions under which these oxysterols elicit a pro-inflammatory response.

OxysterolCell Type / ModelConcentrationKey Pro-inflammatory EffectsReference(s)
7-Ketocholesterol (7KC) ARPE-19 (human retinal pigment epithelial cells)8-15 µMMarkedly induced mRNA and protein expression of VEGF, IL-6, and IL-8.[3][4][3]
THP-1 (human monocytic cells)10 µMPotentiated LPS-stimulated TNF-α secretion.[5][5]
Fetoplacental Endothelial Cells (fpEC)10 µMIncreased phosphorylation of MAPK (p38, JNK, ERK) and NF-κB p65.[6][6]
25-Hydroxycholesterol (B127956) (25-OHC) Primary Mouse MicrogliaN/A (endogenous)Endogenous 25-OHC levels strongly correlate with IL-1β and IL-6 protein levels in the brain after LPS challenge.[7][8][9][7][8]
Primary Human Trophoblasts1-10 µg/mLDose-dependent increase in IL-6, MIP-1β, and TNF-α production.[10][10]
ARPE-19 cells30 µg/mL (~75 µM)Induced production of IL-8.[11][11]
27-Hydroxycholesterol (B1664032) (27-OHC) THP-1 MacrophagesNot specifiedInduces expression of chemokines (CCL2, CCL3, CXCL8) and M1/M2 markers (CD80, CD86, CD163, CD206).[12][13][14][12][13]
Cultured Neurons (SH-SY5Y, C6)Not specifiedIncreased production of NLRP3, caspase-1, and IL-1β, suggesting pyroptosis induction.[15][15]
Animal Model (Mice)N/APromotes adiposity and induces inflammatory gene expression in adipose tissue.[16][16]
Cholestane-3β,5α,6β-triol (CT) A549 (human lung carcinoma cells)10-20 µMPromotes expression of multiple pro-inflammatory cytokines and induces pyroptosis via GSDME cleavage.[17][17]
Human Peripheral Blood MonocytesNot specifiedStimulates the production of IL-8.[17][17]

Signaling Pathways and Experimental Workflows

The pro-inflammatory action of oxysterols is mediated by a complex network of signaling pathways. A predominant mechanism involves the activation of Toll-like Receptor 4 (TLR4), which triggers downstream cascades leading to the production of inflammatory cytokines.

Visualizing Oxysterol-Induced Inflammation

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by oxysterols and a typical experimental workflow for their study.

G Oxysterol-Induced Pro-inflammatory Signaling Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response cluster_regulation Counter-Regulation Oxysterols 7KC, 25-OHC, etc. TLR4 TLR4 Oxysterols->TLR4 Activation NLRP3 NLRP3 Inflammasome Assembly Oxysterols->NLRP3 Activation Signal 2 LXR LXR Oxysterols->LXR Activation MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK Complex MyD88->IKK MAPK MAPK (ERK, p38) MyD88->MAPK IkappaB IκB IKK->IkappaB Phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 MAPK->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation Casp1 Caspase-1 NLRP3->Casp1 Activation IL1b IL-1β / IL-18 Maturation Casp1->IL1b Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes AP1_nuc->Genes Cytokines Cytokine Production (IL-6, IL-8, TNF-α) Genes->Cytokines LXR->NFkB Inhibits AntiInflam Anti-inflammatory Gene Expression LXR->AntiInflam

Caption: Oxysterol-induced inflammatory signaling pathways.

G Experimental Workflow for Assessing Oxysterol-Induced Inflammation cluster_assays 3. Sample Collection & Analysis start 1. Cell Culture (e.g., Macrophages, Endothelial cells) treatment 2. Oxysterol Treatment (e.g., 10 µM 7KC for 24h) start->treatment rna A. RNA Analysis treatment->rna Collect Cells protein_supernatant B. Protein Analysis (Secreted) treatment->protein_supernatant Collect Media protein_lysate C. Protein Analysis (Intracellular) treatment->protein_lysate Collect Cells rna_extraction RNA Extraction rna->rna_extraction supernatant Collect Supernatant protein_supernatant->supernatant lysis Cell Lysis protein_lysate->lysis qRT_PCR qRT-PCR (Measure IL-6, TNF-α mRNA) rna_extraction->qRT_PCR elisa ELISA (Quantify secreted IL-6, IL-8 protein) supernatant->elisa western Western Blot (Detect p-p65, p-ERK) lysis->western

References

Safety Operating Guide

Navigating the Disposal of 5-Cholesten-3-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Cholesten-3-one, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Profile

This compound is a solid substance that presents several hazards.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]To avoid skin contact which can lead to irritation.[1]
Body Protection Laboratory coat.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or with a dust mask (type N95 or equivalent).To avoid inhalation which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a chemical waste that should not be disposed of in regular trash or down the drain.[2] The primary method of disposal is through a licensed professional waste disposal service.[1][2]

Waste Segregation and Collection
  • Solid Waste: Collect pure this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

  • Contaminated Packaging: The original packaging, if contaminated, should be disposed of as unused product in the designated hazardous waste container.[1][2]

Container Labeling

Proper labeling of waste containers is crucial for safety and regulatory compliance. The label should be clearly visible and include the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Harmful," "Irritant").

  • The date when the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Storage
  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

  • The container must be kept closed except when adding waste.

Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the this compound waste.[1][2]

  • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and hazards.

Emergency Procedures

In the event of accidental exposure or spillage, follow these first aid measures and containment procedures.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Consult a physician.[1]
Skin Contact Wash off immediately with soap and plenty of water.[2] Consult a physician if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Consult a physician.[1]
Ingestion Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Consult a physician.[1]

For spills, avoid creating dust.[1] Sweep up the spilled material and place it into a suitable, closed container for disposal.[2] Ensure adequate ventilation.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_handling Initial Handling & Use cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe use Use in Well-Ventilated Area ppe->use waste_generated Waste Generated (Unused product, contaminated items) use->waste_generated segregate Segregate Waste into Labeled Hazardous Container waste_generated->segregate store Store in Secure Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs professional_disposal Professional Disposal contact_ehs->professional_disposal

References

Essential Safety and Operational Guide for Handling 5-Cholesten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 5-Cholesten-3-one, ensuring a secure laboratory environment.

Chemical and Physical Properties

A thorough understanding of the compound's properties is the first step in safe handling.

PropertyValue
Physical State Solid, Powder[1][2][3]
Melting Point 125-128 °C[1][4][5]
Molecular Formula C27H44O[1]
Molecular Weight 384.64 g/mol [1][2][5]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation, Category 3): May cause respiratory irritation.[1]

The signal word for this compound is Warning .[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles are required. A face shield should be used where splashing is a possibility.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or other protective clothing is necessary to prevent skin contact.[1]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

Step-by-Step Handling and Immediate Safety Protocols

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[1]

Personal Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.[1]

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Spill Protocol: In case of a spill, avoid creating dust.[1] Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Treat unused this compound as hazardous chemical waste.[6]

Disposal Procedure:

  • Collection: Collect waste in a clearly labeled, leak-proof container.[6]

  • Storage: Store the waste container in a designated and properly managed hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of down the drain or with general laboratory trash.[1][4] Contaminated packaging should be disposed of in the same manner as the unused product.[4]

Safe Handling Workflow for this compound

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound A Assess Hazards (SDS Review) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Handle Chemical (Weighing, Transfer) C->D G Spill? D->G E Decontaminate (Clean workspace, wash hands) F Properly Store or Dispose of Chemical E->F G->E No H Follow Spill Protocol (Sweep, containerize) G->H Yes H->E

A diagram illustrating the procedural flow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cholesten-3-one
Reactant of Route 2
5-Cholesten-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.